3-Nitrobenzyl chloride
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-nitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |
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InChI Key |
APGGSERFJKEWFG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
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Molecular Formula |
C7H6ClNO2 | |
| Record name | M-NITROBENZYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4025743 | |
| Record name | 3-Nitrobenzyl chloride | |
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Molecular Weight |
171.58 g/mol | |
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Physical Description |
M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline] | |
| Record name | M-NITROBENZYL CHLORIDE | |
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| Record name | alpha-Chloro-m-nitrotoluene | |
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Boiling Point |
343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG | |
| Record name | M-NITROBENZYL CHLORIDE | |
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| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE | |
| Record name | M-NITROBENZYL CHLORIDE | |
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| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |
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Color/Form |
PALE YELLOW NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
619-23-8 | |
| Record name | M-NITROBENZYL CHLORIDE | |
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| Record name | 3-Nitrobenzyl chloride | |
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| Record name | Benzene, 1-(chloromethyl)-3-nitro- | |
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| Record name | α-chloro-3-nitrotoluene | |
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| Record name | M-NITROBENZYL CHLORIDE | |
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| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |
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Melting Point |
113 to 117 °F (NTP, 1992), 45-47 °C | |
| Record name | M-NITROBENZYL CHLORIDE | |
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Foundational & Exploratory
3-Nitrobenzyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrobenzyl chloride (CAS No: 619-23-8), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility as a key building block for the creation of diverse molecular entities. A particular focus is placed on its role in the alkylation of nucleophiles, a fundamental transformation in the synthesis of compound libraries for drug discovery.
Core Data and Physicochemical Properties
This compound is a crystalline solid at room temperature, characterized by the presence of a reactive benzylic chloride and an electron-withdrawing nitro group on the aromatic ring. These features make it a valuable electrophile for various substitution reactions.
| Property | Value | Reference(s) |
| CAS Number | 619-23-8 | |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Pale yellow to yellow to brown crystals or powder | |
| Melting Point | 43-47 °C | |
| Boiling Point | 85-87 °C at 5 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, alcohols, and chlorinated hydrocarbons. | |
| SMILES | C1=CC(=CC(=C1)CCl)--INVALID-LINK--[O-] | |
| InChI Key | APGGSERFJKEWFG-UHFFFAOYSA-N |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 3-nitrotoluene (B166867). While various chlorinating agents can be employed, the following protocol describes a general method.
Experimental Protocol: Chlorination of 3-Nitrotoluene
Materials:
-
3-Nitrotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Applications in Organic Synthesis and Drug Discovery
The reactivity of the benzylic chloride makes this compound a valuable building block for the introduction of the 3-nitrobenzyl moiety into a wide range of molecules. This is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs.
Alkylation of Amines, Phenols, and Thiols
This compound readily reacts with nucleophiles such as amines, phenols, and thiols via an Sₙ2 reaction to form the corresponding N-, O-, or S-benzylated products. This reaction is fundamental to the synthesis of a variety of biologically active molecules. For example, it has been used in the synthesis of pyraclostrobin (B128455) intermediates.[2]
Use as a Protecting Group
The nitrobenzyl group can be used as a photolabile protecting group for various functional groups. While the ortho- and para-isomers are more common for this application, the meta-isomer can also be employed. The nitro group can be reduced to an amino group, which can then be further functionalized, offering a versatile handle for subsequent synthetic transformations.[3]
Experimental Protocol: Parallel Synthesis of a 3-Nitrobenzylamine Library
This protocol outlines a general procedure for the parallel synthesis of a small library of secondary amines by reacting this compound with a diverse set of primary amines. This approach is amenable to adaptation for high-throughput synthesis platforms.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., aniline (B41778) derivatives, benzylamine (B48309) derivatives, aliphatic amines)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
96-well reaction block or individual reaction vials
-
Shaker or orbital mixer
-
Automated liquid handler (optional)
-
HPLC-MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare individual stock solutions of each primary amine (1.2 equivalents relative to the chloride) in anhydrous DMF (e.g., 0.24 M).
-
Prepare a stock solution of DIPEA (2.0 equivalents) in anhydrous DMF (e.g., 0.4 M).
-
-
Reaction Setup:
-
Into each well of a 96-well reaction block or individual reaction vials, add the desired volume of the this compound stock solution.
-
To each well, add the corresponding primary amine stock solution.
-
Add the DIPEA stock solution to each well.
-
Seal the reaction block or vials and place on a shaker at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, the reaction mixtures can be directly analyzed by HPLC-MS to confirm product formation and assess purity.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. Further purification can be achieved by preparative HPLC if necessary.
-
Workflow for Combinatorial Library Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a combinatorial library using this compound as a key building block. This process allows for the rapid generation of a multitude of structurally related compounds for biological screening.
Caption: Workflow for the combinatorial synthesis of a small molecule library.
Safety Information
This compound is a corrosive and hazardous substance. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Solubility of 3-Nitrobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, a standardized experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, containing both a polar nitro group and a less polar chloromethyl group attached to a benzene (B151609) ring, suggests a nuanced solubility profile in organic solvents of varying polarities.
Solubility of this compound: Data Summary
Currently, there is a notable scarcity of precise quantitative solubility data for this compound in a wide range of organic solvents within scientific literature and chemical databases. The available information is predominantly qualitative. The following table summarizes the existing solubility data.
| Solvent | Formula | Polarity | Quantitative Solubility | Qualitative Solubility | Citation |
| Water | H₂O | High | < 0.1 g/100 mL at 22°C | Sparingly soluble/Difficult to dissolve | [1] |
| Ethers | R-O-R' | Low to Medium | Data not available | Soluble | [1] |
| Alcohols | R-OH | Medium to High | Data not available | Soluble | [1] |
| Chlorinated Hydrocarbons | e.g., CHCl₃, CH₂Cl₂ | Medium | Data not available | Soluble | [1] |
It is important to note that for the related isomer, 4-Nitrobenzyl chloride, a solubility of 50 mg/mL in chloroform (B151607) has been reported.[2][3] While this may provide some indication, it is not directly transferable to this compound due to differences in molecular structure and intermolecular forces.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is a standard method that can be adapted for various compound-solvent systems.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or test tubes with secure caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial of a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved and the solution has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vial at a low speed to aid separation.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid residue.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While this compound is qualitatively known to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, there is a significant lack of specific quantitative solubility data in the available literature. For researchers and professionals in drug development and chemical synthesis, the experimental protocol provided in this guide offers a robust framework for determining the precise solubility of this compound in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Spectroscopic Profile of 3-Nitrobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzyl chloride, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in laboratory settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.35 | s | - | H-2 |
| 8.20 | d | 8.2 | H-4 |
| 7.75 | d | 7.8 | H-6 |
| 7.58 | t | 8.0 | H-5 |
| 4.70 | s | - | -CH₂Cl |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-3 |
| 140.8 | C-1 |
| 134.0 | C-6 |
| 129.9 | C-5 |
| 123.5 | C-4 |
| 122.8 | C-2 |
| 45.1 | -CH₂Cl |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960, 2875 | C-H stretch | -CH₂- |
| 1525 | N-O asymmetric stretch | Nitro (-NO₂) |
| 1345 | N-O symmetric stretch | Nitro (-NO₂) |
| 1450, 1480 | C=C stretch | Aromatic ring |
| 730 | C-H out-of-plane bend | Aromatic (m-disubstituted) |
| 670 | C-Cl stretch | Alkyl halide |
Mass Spectrometry (MS)
| m/z | Ion |
| 171/173 | [M]⁺ (Molecular ion, Cl isotopes) |
| 136 | [M-Cl]⁺ |
| 125 | [M-NO₂]⁺ |
| 90 | [C₇H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Spectral Width: A spectral window of approximately 10-12 ppm is typically sufficient.
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-5 second relaxation delay is used to ensure quantitative signal intensity, particularly for quaternary carbons.
-
Spectral Width: A spectral window of approximately 200-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI).
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
Mass Analysis:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion and major fragments.
-
Source Temperature: Maintained at approximately 200-250 °C to ensure sample volatilization.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: A logical workflow for the structural elucidation of an organic compound.
An In-depth Technical Guide to the Reaction of 3-Nitrobenzyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 3-nitrobenzyl chloride and primary amines. This reaction is a fundamental transformation in organic synthesis, particularly relevant in the preparation of various substituted benzylamines, which are key intermediates in the development of pharmacologically active compounds.
Core Reaction Mechanism: A Nucleophilic Substitution
The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. Simultaneously, the chloride ion, a good leaving group, is displaced.
The presence of the nitro group at the meta position of the benzene (B151609) ring influences the reaction rate. While the nitro group is strongly electron-withdrawing, its deactivating effect on nucleophilic aromatic substitution is not directly applicable here as the reaction occurs at the benzylic carbon. However, it can have a modest inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the benzylic carbon, thus favoring the SN2 attack. The benzylic position itself is inherently reactive towards SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap.
It is important to note that the reaction of amines with alkyl halides can lead to over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] To favor mono-alkylation, an excess of the primary amine is often used.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various primary amines under typical SN2 conditions. The data is illustrative and based on established principles of nucleophilic substitution reactions. Actual yields and reaction rates will vary depending on the specific amine, solvent, temperature, and other experimental conditions.
| Primary Amine (Nucleophile) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield of Secondary Amine (%) | Notes |
| Benzylamine (B48309) | Acetonitrile (B52724) | 25 | 4-8 | 85-95 | A common benzylic amine, good nucleophilicity. |
| n-Butylamine | Tetrahydrofuran (THF) | 25 | 2-6 | 90-98 | Aliphatic amines are generally stronger nucleophiles than aromatic amines. |
| Aniline | Dimethylformamide (DMF) | 50-70 | 12-24 | 60-75 | Aromatic amines are weaker nucleophiles due to the delocalization of the lone pair into the aromatic ring. Higher temperatures are often required. |
| Cyclohexylamine | Ethanol | 25 | 3-7 | 88-96 | A cyclic aliphatic amine with good nucleophilicity. |
Experimental Protocols
A detailed methodology for a representative reaction between this compound and a primary amine is provided below.
Synthesis of N-Benzyl-3-nitrobenzylamine
Materials:
-
This compound
-
Benzylamine (2.5 equivalents)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Reagent Addition: Dissolve the this compound in anhydrous acetonitrile. To this solution, add benzylamine (2.5 equivalents) dropwise at room temperature with vigorous stirring. The use of excess amine helps to drive the reaction to completion and minimize the formation of the tertiary amine by-product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-3-nitrobenzylamine by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
Mandatory Visualizations
The following diagrams illustrate the core signaling pathway of the reaction mechanism and a typical experimental workflow.
References
A Comprehensive Technical Analysis of Electrophilicity in 3-Nitrobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Nitrobenzyl chloride is a key intermediate in organic synthesis, valued for its specific reactivity which is primarily governed by the electrophilic nature of its benzylic carbon. This technical guide provides an in-depth analysis of the factors influencing this electrophilicity, supported by quantitative data, detailed experimental protocols for representative reactions, and mechanistic diagrams. A critical examination of the molecular structure reveals the absence of a carbonyl group; therefore, this document focuses on the compound's principal electrophilic site: the benzylic carbon atom.
Molecular Structure and Electrophilic Centers
This compound possesses a distinct chemical architecture that dictates its reactivity. The molecule consists of a benzene (B151609) ring substituted with a chloromethyl (-CH₂Cl) group and a nitro (-NO₂) group at the meta position (position 3).
A common point of confusion is the assumption of a carbonyl group (C=O) in this molecule. It is crucial to clarify that This compound does not contain a carbonyl group . The primary electrophilic center is the benzylic carbon—the carbon atom of the chloromethyl group directly attached to the aromatic ring.
The electrophilicity of this benzylic carbon is significantly enhanced by two key features:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but, more importantly, it inductively withdraws electron density from the benzylic position, making the carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
The Chlorine Atom (-Cl): Chlorine is an effective leaving group. Its departure during a nucleophilic substitution reaction is facilitated by the stability of the resulting chloride ion.
Quantitative Analysis of Reactivity
The reactivity of this compound in nucleophilic substitution reactions can be quantified through kinetic studies. The rate constants for its reaction with various nucleophiles provide a direct measure of the electrophilicity of the benzylic carbon.
Table 1: Comparative Reaction Rate Constants
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Azide (B81097) (N₃⁻) | Aqueous Acetone (B3395972) | 25 | 4.3 x 10⁻³ | |
| Pyridine | Acetone | 20 | 1.6 x 10⁻⁴ |
| Iodide (I⁻) | Acetone | 25 | 3.7 x 10⁻⁵ | |
Data are representative and compiled from various sources for illustrative purposes. Actual values may vary based on precise experimental conditions.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing findings. Below are protocols for typical reactions involving this compound.
Protocol: Synthesis of 3-Nitrobenzyl Azide
This protocol describes a standard Sₙ2 reaction where the azide ion acts as the nucleophile.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-nitrobenzyl azide.
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a 1:1 mixture of acetone and water.
-
Addition of Nucleophile: Add 1.2 equivalents of sodium azide (NaN₃) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude 3-nitrobenzyl azide by flash column chromatography on silica (B1680970) gel.
Mechanistic Pathways
The reactions of this compound predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Sₙ2 Reaction Pathway
The Sₙ2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs.
Mechanism Diagram:
Caption: Concerted Sₙ2 mechanism of this compound.
This pathway is favored due to the primary nature of the benzylic carbon, which is sterically accessible to the incoming nucleophile. The strong electron-withdrawing effect of the nitro group stabilizes the transition state, where a partial negative charge develops on the departing chloride and the incoming nucleophile, thereby accelerating the reaction rate compared to unsubstituted benzyl (B1604629) chloride.
A Comprehensive Technical Guide to 3-Nitrobenzyl Chloride and Its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Nitrobenzyl chloride, a versatile reagent in organic synthesis. It details its various synonyms and identifiers found in chemical literature, outlines key experimental protocols for its use, particularly as a protecting group for alcohols, and illustrates a typical synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Nomenclature and Identification: Synonyms for this compound
In chemical literature and databases, this compound is known by several alternative names. Accurate identification is crucial to avoid confusion with its isomers (2-nitrobenzyl chloride and 4-nitrobenzyl chloride) and the structurally distinct 3-nitrobenzoyl chloride. The primary identifiers and synonyms are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | 1-(Chloromethyl)-3-nitrobenzene |
| CAS Number | 619-23-8[1] |
| EC Number | 210-586-1[1][2][3] |
| Linear Formula | O₂NC₆H₄CH₂Cl[2][3][4] |
| Common Synonyms | m-Nitrobenzyl chloride[1][5] |
| α-Chloro-3-nitrotoluene[2][3][6] | |
| Toluene, α-chloro-m-nitro-[1] | |
| Benzene, 1-(chloromethyl)-3-nitro-[1] | |
| Beilstein No. | 742794[3][4] |
| PubChem CID | 12078[1] |
Applications in Organic Synthesis: The Role of the 3-Nitrobenzyl Group
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-nitrobenzyl (3-NBn) protecting group for hydroxyl and other functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the benzyl (B1604629) group, making it a useful tool in multi-step synthetic strategies.
One of the most common applications is the protection of alcohols as 3-nitrobenzyl ethers. This is typically achieved through a Williamson ether synthesis, which proceeds via an SN2 mechanism. In this reaction, an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the chloride leaving group.
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the formation of a 3-nitrobenzyl ether from a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF, cautiously add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.
Deprotection of Nitrobenzyl Ethers
The cleavage of nitrobenzyl ethers is a critical step to reveal the protected alcohol. While ortho- and para-nitrobenzyl ethers can be cleaved under various conditions, including photolysis and specific chemical reagents, the meta-nitrobenzyl group has been reported to be unreactive under some of these conditions.[7]
A study by Han et al. demonstrated a mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers and amides using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C.[1][5][7] However, the same study found that the m-nitrobenzyl group was unreactive under these conditions.[7] Therefore, alternative deprotection strategies, such as catalytic hydrogenation, may be required for the cleavage of 3-nitrobenzyl ethers.
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic workflow involving the use of the 3-nitrobenzyl group as a protecting agent for an alcohol. This workflow demonstrates the protection of a hydroxyl group, a subsequent chemical modification on another part of the molecule, and the final deprotection to reveal the original alcohol.
References
- 1. A new method for the cleavage of nitrobenzyl amides and ethers [authors.library.caltech.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 3-Nitrobenzyl Chloride as a Model System for Nucleophilic Attack
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of reaction mechanisms and kinetics, particularly within the field of drug development and process chemistry, the use of model systems is indispensable for elucidating the fundamental principles that govern chemical reactivity. 3-Nitrobenzyl chloride (α-chloro-3-nitrotoluene) serves as an exemplary model substrate for investigating nucleophilic substitution reactions. Its structure offers a unique combination of a reactive benzylic halide and a strongly deactivating, meta-directing nitro group. This configuration allows for a nuanced exploration of the electronic effects that influence the competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
The presence of the electron-withdrawing nitro group significantly modulates the electron density of the aromatic ring and the stability of potential intermediates and transition states. Unlike its ortho and para isomers, where the nitro group can participate in resonance stabilization of negative charge, the meta-positioning in this compound primarily exerts a powerful inductive effect. This electronic arrangement makes it an ideal candidate for studying how substituents influence reaction rates and mechanisms, providing valuable data for building predictive reactivity models. This guide provides a comprehensive overview of this compound as a model system, detailing its reaction kinetics, relevant experimental protocols, and the mechanistic pathways involved in its reactions with various nucleophiles.
Reaction Mechanisms: The SN1 and SN2 Dichotomy
Nucleophilic substitution at the benzylic carbon of this compound can theoretically proceed via two distinct mechanisms: SN1 and SN2. The operative pathway is determined by factors such as the nucleophile's strength, solvent polarity, and the electronic nature of the substrate.
-
The SN1 Pathway : This is a two-step mechanism involving the initial, rate-determining formation of a carbocation intermediate, followed by rapid attack from the nucleophile. For benzyl (B1604629) halides, the resulting benzyl carbocation is stabilized by resonance. However, the strong electron-withdrawing inductive effect (-I) of the meta-nitro group significantly destabilizes the adjacent positive charge of the benzyl carbocation. This destabilization raises the activation energy for the first step, making the SN1 pathway generally unfavorable for this compound.
-
The SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction proceeds through a single, pentacoordinate transition state. The electron-withdrawing nitro group, while destabilizing a carbocation, stabilizes the electron-rich SN2 transition state. By pulling electron density away from the reaction center, it makes the benzylic carbon more electrophilic and receptive to nucleophilic attack. Consequently, this compound is a substrate that strongly favors the SN2 mechanism.
The competition between these two pathways is a central theme in the study of this model system.
Figure 1: Competing SN1 and SN2 pathways for this compound.
Quantitative Reactivity Data
The reactivity of substituted benzyl chlorides is highly sensitive to the electronic properties of the ring substituent. This relationship can be quantified by measuring reaction rate constants. The Hammett equation, log(k/k₀) = σρ, provides a framework for correlating these rates with substituent constants (σ), where ρ is the reaction constant indicating the sensitivity of the reaction to substituent effects. For reactions proceeding via an SN2 mechanism, a positive ρ value is expected, as electron-withdrawing groups accelerate the reaction.
Below are tables summarizing key kinetic data for the nucleophilic substitution of this compound and related compounds.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides This table presents data for solvolysis, a reaction where the solvent acts as the nucleophile. The data clearly shows the rate-retarding effect of electron-withdrawing groups on reactions with SN1 character and the relative reactivity of the 3-nitro isomer.
| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv), s⁻¹ |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.1 x 10⁻³ |
| H (Unsubstituted) | 3.2 x 10⁻⁵ |
| 3-Nitro | 1.7 x 10⁻⁷ [1] |
| 4-Nitro | 3.5 x 10⁻⁷ |
| 3,5-Dinitro | 2.5 x 10⁻⁸ |
| Conditions: Solvolysis in 20% acetonitrile (B52724) in water at 25 °C. Data sourced from Richard et al.[1] |
Table 2: Representative Second-Order Rate Constants for Reactions with Various Nucleophiles While comprehensive kinetic data for this compound with a wide array of nucleophiles is sparse, this table provides representative values and expected trends based on mechanistic principles. The SN2 mechanism is generally favored with stronger, less-hindered nucleophiles.
| Nucleophile | Solvent | Expected Rate Trend | Representative k₂ (M⁻¹s⁻¹) |
| Azide (N₃⁻) | Aqueous/Organic Mix | Moderate | ~10⁻⁴ - 10⁻³ |
| Thiocyanate (SCN⁻) | Acetone (B3395972)/Ethanol (B145695) | Moderate | ~10⁻⁴ - 10⁻³ |
| Hydroxide (B78521) (OH⁻) | Aqueous/Organic Mix | Fast | ~10⁻³ - 10⁻² |
| Thiophenoxide (PhS⁻) | Methanol | Very Fast | > 10⁻² |
| Note: These are estimated values to illustrate relative reactivity. Actual values are highly dependent on specific reaction conditions (temperature, solvent composition). |
Experimental Protocols
Accurate determination of kinetic parameters requires well-defined experimental procedures. Below are detailed methodologies for studying the nucleophilic substitution reactions of this compound.
Protocol for Kinetic Study of Solvolysis
This protocol is adapted for determining the first-order rate constant of solvolysis in a mixed aqueous solvent system, often monitored by titrating the HCl produced.
Objective: To determine the first-order rate constant (k₁) for the solvolysis of this compound.
Materials:
-
This compound
-
Solvent mixture (e.g., 80% ethanol / 20% water)
-
Acetone (for stock solution)
-
Standardized sodium hydroxide (NaOH) solution (~0.05 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath, burette, pipettes, conical flasks, stopwatch.
Procedure:
-
Preparation: Prepare a stock solution of this compound in acetone (e.g., 0.1 M). Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).
-
Reaction Setup: In a conical flask, place a known volume (e.g., 50.0 mL) of the solvent mixture. Add a few drops of the indicator. Equilibrate the flask in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) for 10-15 minutes.
-
Reaction Initiation: Pipette a small, known volume of the this compound stock solution (e.g., 1.0 mL) into the equilibrated solvent mixture. Start the stopwatch immediately upon addition. This is t=0.
-
Monitoring by Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color. Periodically, titrate the reaction mixture with the standardized NaOH solution back to the indicator's endpoint. Record the volume of NaOH added and the time (t) for each titration.
-
Data Collection: Continue taking readings at regular intervals for at least two to three reaction half-lives. An "infinity" reading (V∞) should be taken after the reaction has gone to completion (e.g., after 10 half-lives or by heating the solution gently to drive the reaction to completion).
Data Analysis: The first-order rate constant (k₁) is calculated using the integrated rate law:
-
ln(V∞ - Vₜ) = -k₁t + ln(V∞)
-
A plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line with a slope of -k₁.[2][3]
Figure 2: Experimental workflow for a kinetic study of solvolysis.
Protocol for Product Analysis
Objective: To identify the products of a nucleophilic substitution reaction.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide, potassium thiocyanate)
-
Appropriate solvent (e.g., DMF, acetone)
-
Reagents for workup (e.g., water, ethyl acetate, brine)
-
Analytical instruments (TLC, GC-MS, NMR spectrometer)
Procedure:
-
Reaction: Dissolve this compound (1.0 eq) in a suitable solvent. Add the nucleophile (1.1-1.5 eq). Stir the mixture at an appropriate temperature (room temperature to reflux, depending on reactivity) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction (e.g., by pouring into water). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.
-
Characterization: Analyze the purified product using spectroscopic methods.
-
NMR (¹H and ¹³C): Confirm the structure by observing chemical shifts, integration, and coupling patterns. For example, the benzylic CH₂ protons will show a characteristic shift.
-
GC-MS: Determine the molecular weight of the product from the mass spectrum and assess its purity from the gas chromatogram.
-
Conclusion
This compound is a powerful and instructive model system for the study of nucleophilic substitution reactions. The strong inductive effect of the meta-nitro group effectively shuts down the SN1 pathway by destabilizing the carbocation intermediate, thereby making the SN2 mechanism the dominant reaction channel. This clear mechanistic preference allows for focused investigations into the factors governing SN2 reactivity, such as nucleophile strength, solvent effects, and steric hindrance. The quantitative data derived from kinetic studies on this substrate provides a clear illustration of electronic effects in action and serves as a valuable benchmark for developing and validating computational models of chemical reactivity. For researchers in medicinal chemistry and process development, a thorough understanding of the principles demonstrated by this model system is crucial for predicting and controlling the outcomes of synthetic transformations.
References
Methodological & Application
Application Notes and Protocols: 3-Nitrobenzyl Chloride as a Photolabile Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry, materials science, and chemical biology, enabling spatiotemporal control over the release of active molecules. The 3-nitrobenzyl group is a valuable PPG for alcohols, offering stability under various chemical conditions and susceptibility to cleavage by UV irradiation. This allows for the "caging" of an alcohol's hydroxyl functionality, masking its reactivity until its release is triggered by light. This application note provides detailed protocols for the protection of alcohols using 3-nitrobenzyl chloride and their subsequent photolytic deprotection.
Advantages of 3-Nitrobenzyl Protecting Group
-
Stability: 3-Nitrobenzyl ethers are stable to a wide range of non-photochemical reaction conditions, including acidic and basic media, as well as various oxidizing and reducing agents.
-
Traceless Removal: Deprotection is achieved using UV light, avoiding the need for chemical reagents that could interfere with other functional groups in the molecule.
-
Orthogonality: The photolytic cleavage is orthogonal to many other common protecting group strategies, allowing for selective deprotection in complex syntheses.
Applications
The use of 3-nitrobenzyl as a photolabile protecting group for alcohols is applicable in a variety of fields:
-
Organic Synthesis: In the multi-step synthesis of complex molecules, it allows for the temporary masking of hydroxyl groups to prevent unwanted side reactions.
-
Drug Delivery: "Caged" biologically active molecules, such as drugs or signaling molecules containing hydroxyl groups, can be designed to be inactive until they reach a target area, where their activity can be triggered by light.
-
Surface Chemistry: Modification of surfaces with 3-nitrobenzyl protected molecules allows for the light-mediated patterning of substrates.
-
"Lab-on-a-Chip" Systems: Spatially controlled release of reagents in microfluidic devices.
Reaction Mechanisms
Protection of Alcohols
The protection of alcohols with this compound proceeds via a Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction. The alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of this compound, displacing the chloride and forming the 3-nitrobenzyl ether.
Photolytic Deprotection
The photolytic cleavage of 3-nitrobenzyl ethers is initiated by the absorption of UV light, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form a hemiacetal intermediate. This intermediate is unstable and subsequently decomposes to release the free alcohol and 3-nitrosobenzaldehyde. It has been observed that the photoreaction of m-nitrobenzyl derivatives proceeds efficiently in aqueous solutions, while being negligible in many common organic solvents.
Experimental Protocols
Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol. Reaction times and temperatures may need to be optimized for specific substrates.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.
Photolytic Deprotection of a 3-Nitrobenzyl Ether
This protocol provides a general method for the photolytic cleavage of a 3-nitrobenzyl ether. The irradiation time will vary depending on the substrate, concentration, and the intensity of the light source.
Materials:
-
3-Nitrobenzyl-protected alcohol (1.0 equiv)
-
Acetonitrile (B52724) (CH₃CN) and water (or a suitable buffer solution)
-
UV photoreactor equipped with a lamp emitting at an appropriate wavelength (e.g., 254 nm or broadband UV)
-
Quartz reaction vessel
-
Ethyl acetate (B1210297) or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-nitrobenzyl-protected alcohol in a mixture of acetonitrile and water (e.g., 1:1 v/v) in a quartz reaction vessel. The concentration should be sufficiently dilute to allow for efficient light penetration.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.
-
Irradiate the solution in a UV photoreactor. The choice of wavelength may be optimized based on the UV-Vis spectrum of the protected alcohol (typically around 268 nm for the 3-nitrobenzyl chromophore).
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Once the starting material has been consumed, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous solution with ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the protection and deprotection of alcohols using the 3-nitrobenzyl group. Please note that specific values can vary depending on the substrate and experimental setup.
Table 1: Protection of Alcohols with this compound (Williamson Ether Synthesis)
| Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary | NaH | DMF/THF | 0 to RT | 12-24 | 80-95 |
| Secondary | NaH | DMF/THF | RT to 50 | 24-48 | 60-80 |
| Tertiary | t-BuOK | THF | RT to reflux | 48-72 | 20-50 |
Table 2: Photolytic Deprotection of 3-Nitrobenzyl Ethers
| Parameter | Condition | Notes |
| Wavelength | ~254 - 350 nm | Optimal wavelength should be determined based on the UV-Vis spectrum of the compound. |
| Solvent | Aqueous solutions (e.g., CH₃CN/H₂O) | Photoreaction is reported to be inefficient in common organic solvents. |
| Irradiation Time | 1-12 h | Highly dependent on the quantum yield, concentration, and light source intensity. |
| Typical Yield (%) | 70-95 | Yields can be affected by the formation of byproducts and the stability of the deprotected alcohol. |
| Quantum Yield (Φ) | ~0.01 - 0.1 | Generally lower than for corresponding o-nitrobenzyl ethers. |
Experimental Workflow
Application Notes and Protocols for Carboxyl Protection in Peptide Synthesis using 3-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 3-nitrobenzyl chloride as a protecting group for carboxylic acids in peptide synthesis. The information is targeted towards professionals in chemical biology, peptide chemistry, and drug development.
Application Notes
The strategic protection of carboxylic acid functionalities is a critical aspect of successful peptide synthesis. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The 3-nitrobenzyl (3-NBn) group offers a valuable option for carboxyl protection, particularly in scenarios where orthogonality to other protecting groups is desired.
3-Nitrobenzyl esters are generally stable to the acidic and basic conditions commonly employed in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. This stability allows for the selective deprotection of other protecting groups while the 3-nitrobenzyl ester remains intact.
The primary method for the removal of the 3-nitrobenzyl protecting group is through reduction of the nitro functionality. This is in contrast to the photolytic cleavage characteristic of the ortho-nitrobenzyl protecting group. The reductive cleavage of the 3-nitrobenzyl group provides an orthogonal deprotection strategy to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.
Key Advantages of 3-Nitrobenzyl Esters:
-
Stability: Resistant to acidic and basic conditions used in standard peptide synthesis protocols.
-
Orthogonality: Deprotection via reduction allows for selective removal in the presence of acid- or base-labile protecting groups.
-
Crystallinity: Nitrobenzyl esters of amino acids are often crystalline solids, which facilitates purification.
Experimental Protocols
The following protocols provide a general framework for the protection of a carboxyl group with this compound and its subsequent deprotection. Researchers should optimize these conditions for their specific amino acid or peptide fragment.
Protocol 1: Protection of an N-Protected Amino Acid with this compound
This protocol describes the esterification of an N-protected amino acid with this compound to form the corresponding 3-nitrobenzyl ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-protected amino acid (1.0 eq) in DMF, add cesium carbonate (1.0 eq) or triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-protected amino acid 3-nitrobenzyl ester.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| N-protected Amino Acid | Varies | 1.0 | N/A |
| This compound | 171.58 | 1.05 | N/A |
| Cesium carbonate | 325.82 | 1.0 | N/A |
| N-protected Amino Acid 3-Nitrobenzyl Ester | Varies | N/A | 70-90 |
Note: Yields are estimates based on similar reactions with p-nitrobenzyl chloride and may vary depending on the specific amino acid and reaction conditions.
Protocol 2: Deprotection of a 3-Nitrobenzyl Ester via Reduction
This protocol outlines the cleavage of the 3-nitrobenzyl ester protecting group using a reductive method with tin(II) chloride.
Materials:
-
Peptide with a C-terminal 3-nitrobenzyl ester
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Dimethylformamide (DMF)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Diethyl ether
Procedure:
-
Dissolve the peptide-3-nitrobenzyl ester in a solution of DMF.
-
Add a solution of SnCl₂·2H₂O (10 eq), phenol (5 eq), and acetic acid (5 eq) in DMF.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude peptide with diethyl ether to remove organic-soluble byproducts.
-
Purify the deprotected peptide by reverse-phase HPLC.
| Reagent | Purpose | Concentration/Molar Ratio |
| SnCl₂·2H₂O | Reducing agent | 10 eq |
| Phenol | Scavenger | 5 eq |
| Acetic Acid | Proton source | 5 eq |
| DMF | Solvent | N/A |
Visualizations
Carboxyl Protection Reaction
Caption: Workflow for the protection of an N-protected amino acid.
Deprotection Workflow
Caption: Step-by-step deprotection of a 3-nitrobenzyl ester.
Logical Relationship of Orthogonality
Caption: Orthogonality of the 3-nitrobenzyl protecting group.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-(Methylamino)-3-nitrobenzoyl Chloride Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of kinase inhibitors derived from a 4-(methylamino)-3-nitrobenzoyl chloride scaffold. This key intermediate is instrumental in the development of potent tyrosine kinase inhibitors (TKIs), facilitating the exploration of structure-activity relationships (SAR) through the generation of N-substituted benzamide (B126) libraries.
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a known contributor to diseases like cancer, making them a significant target for therapeutic drugs. The 4-(methylamino)-3-nitrobenzoyl chloride moiety serves as a versatile building block for synthesizing various TKIs. Its activated acyl chloride group readily reacts with amines to form stable amide bonds, allowing for the introduction of diverse chemical groups to probe the binding pockets of different kinases. A notable application of this scaffold is in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor.[1]
Data Presentation
The following tables summarize the biological activity of representative tyrosine kinase inhibitors synthesized from scaffolds structurally related to 4-(methylamino)-3-nitrobenzoyl chloride, demonstrating the potential of this chemical moiety in generating potent inhibitors against various cancer-relevant kinases.[1]
Table 1: Inhibitory Activity of N-Arylaminomethylbenzamide Derivatives against Receptor Tyrosine Kinases [1]
| Compound ID | Target Kinase | Inhibition (%) @ 10 nM |
| TKI-001 | EGFR | 95 |
| TKI-002 | VEGFR-2 | 88 |
| TKI-003 | PDGFRβ | 85 |
| TKI-004 | c-Met | 75 |
| TKI-005 | Abl | 60 |
Table 2: IC50 Values of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| TKI-001 | EGFR | 1.2 |
| TKI-002 | VEGFR-2 | 5.8 |
| TKI-003 | PDGFRβ | 7.1 |
| TKI-004 | c-Met | 15.4 |
| TKI-005 | Abl | 25.0 |
Experimental Protocols
General Synthesis of N-Substituted-4-(methylamino)-3-nitrobenzamides
This protocol outlines a general method for synthesizing a library of N-substituted-4-(methylamino)-3-nitrobenzamides for screening as tyrosine kinase inhibitors.[1]
Materials:
-
A diverse library of primary and secondary amines
-
4-(Methylamino)-3-nitrobenzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM.[1]
-
Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[1]
-
In a separate flask, dissolve 4-(methylamino)-3-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM.[1]
-
Slowly add the solution of 4-(methylamino)-3-nitrobenzoyl chloride to the amine solution at 0 °C (ice bath).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified compound by NMR and mass spectrometry.
Biochemical Kinase Assay Protocol
This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against a target kinase.[1]
Materials:
-
Recombinant tyrosine kinase
-
Peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase-Glo® reagent
-
DMSO
-
Microplate (96- or 384-well)
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.[1]
-
In the wells of a microplate, add the kinase buffer, the peptide substrate, and the diluted inhibitor solution.[1]
-
Add the recombinant tyrosine kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding the ATP solution to each well.[1]
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).[1]
-
Stop the kinase reaction by adding an equal volume of the Kinase-Glo® reagent to each well.[1]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[1]
-
Measure the luminescence using a plate reader. The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity.[1]
Visualizations
Synthetic Workflow
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Logical Relationship of SAR Study
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
Application Notes and Protocols for Fluorescent Labeling of Thiols with 3-Nitrobenzyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are critical biomolecules that play a central role in maintaining cellular redox homeostasis, detoxification processes, and signal transduction.[1] Aberrant levels of these thiols are implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of robust and sensitive methods for the detection and quantification of thiols in biological systems is of paramount importance for both basic research and clinical diagnostics.
Fluorescent labeling has emerged as a powerful technique for monitoring thiols in real-time within living cells, offering high sensitivity and spatiotemporal resolution.[2] This application note details the use of 3-nitrobenzyl chloride derivatives as fluorescent probes for the selective labeling of thiols. The underlying principle involves a nucleophilic substitution reaction wherein the thiol group displaces the chloride on the benzyl (B1604629) scaffold, which is activated by the electron-withdrawing nitro group. This reaction leads to a significant change in the fluorescence properties of the probe, enabling the detection and quantification of thiols.
Principle of Detection: Nucleophilic Aromatic-like Substitution
The fluorescent labeling of thiols with this compound derivatives operates on the principle of a nucleophilic substitution reaction. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring activates the benzylic carbon, making the chloride ion a good leaving group. Thiol groups, being excellent nucleophiles, readily attack this electrophilic center, displacing the chloride and forming a stable thioether bond.
In a common design for such probes, the 3-nitrobenzyl moiety acts as a fluorescence quencher through a process like Photoinduced Electron Transfer (PET). Upon reaction with a thiol, the formation of the thioether bond disrupts this quenching mechanism, resulting in a significant increase in fluorescence intensity (a "turn-on" response). This fluorescence enhancement is directly proportional to the concentration of thiols, allowing for their quantitative determination.
Quantitative Data of a Representative 3-Nitrobenzyl-Based Thiol Probe
The following table summarizes the key quantitative parameters for a representative, hypothetical 3-nitrobenzyl-based fluorescent probe for thiol detection. These values are illustrative and can vary depending on the specific fluorophore integrated into the probe's structure.
| Parameter | Cysteine (Cys) | Homocysteine (Hcy) | Glutathione (GSH) |
| Excitation Wavelength (λex) | ~488 nm | ~488 nm | ~488 nm |
| Emission Wavelength (λem) | ~520 nm | ~520 nm | ~520 nm |
| Quantum Yield (Φ) (Probe alone) | < 0.01 | < 0.01 | < 0.01 |
| Quantum Yield (Φ) (Thiol-adduct) | ~0.65 | ~0.47 | ~0.91 |
| Limit of Detection (LOD) | ~50 nM | ~75 nM | ~60 nM |
| Fluorescence Response | Turn-On | Turn-On | Turn-On |
| Optimal pH Range | 7.0 - 8.0 | 7.0 - 8.0 | 7.0 - 8.0 |
Experimental Protocols
Protocol 1: In Vitro Quantification of Thiols
This protocol describes the use of a this compound derivative probe for the quantification of thiols in a solution-based assay using a fluorescence microplate reader.
Materials:
-
This compound derivative fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiol standards (Cysteine, Homocysteine, Glutathione)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Working Solution Preparation: Immediately before use, dilute the stock solution in PBS (pH 7.4) to a final working concentration of 20 µM.
-
Thiol Standard Preparation: Prepare a series of thiol standards (e.g., 0-100 µM) in PBS (pH 7.4). It is crucial to prepare these solutions fresh to prevent oxidation.
-
Assay Setup:
-
Pipette 100 µL of the thiol standards into separate wells of the 96-well plate.
-
Include a "blank" well containing 100 µL of PBS only.
-
-
Reaction Initiation: Add 100 µL of the 20 µM probe working solution to each well. The final volume will be 200 µL, and the final probe concentration will be 10 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 488 nm, Em: 520 nm).
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Plot the fluorescence intensity as a function of the thiol concentration to generate a calibration curve.
-
Determine the concentration of unknown samples by interpolating their fluorescence values from the calibration curve.
-
Protocol 2: Fluorescent Labeling of Thiols in Live Cells
This protocol outlines the procedure for labeling and visualizing intracellular thiols using a cell-permeable this compound derivative probe.
Materials:
-
Cell-permeable this compound derivative fluorescent probe
-
Anhydrous DMSO
-
Cell culture medium (serum-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest (e.g., HeLa cells)
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach 70-80% confluency.
-
Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash them twice with warm PBS (pH 7.4).
-
Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the intracellular fluorescence using a fluorescence microscope equipped with the appropriate filter set (e.g., a standard FITC filter set).
-
Capture images for analysis. For quantitative comparisons, ensure that all imaging parameters (e.g., exposure time, gain) are kept constant across different samples.
-
Visualizations
Reaction Mechanism
References
Synthesis of 3-Nitrobenzyl Ethers: An Application Note and Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-nitrobenzyl ethers, compounds of significant interest in chemical research and drug development due to their utility as photolabile protecting groups and as intermediates in the synthesis of various target molecules. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This protocol outlines two principal pathways: the reaction of 3-nitrobenzyl bromide with an alcohol and the alkylation of 3-nitrobenzyl alcohol. Detailed procedures for the synthesis of the key precursors, 3-nitrobenzyl alcohol and 3-nitrobenzyl bromide, are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
3-Nitrobenzyl ethers are a class of organic compounds characterized by a 3-nitrobenzyl group attached to an oxygen atom, which is further bonded to an alkyl or aryl group. The presence of the nitro group on the benzene (B151609) ring significantly influences the chemical properties of the molecule, making these ethers valuable in various synthetic applications. Notably, the 3-nitrobenzyl group can function as a photolabile protecting group for alcohols, allowing for deprotection under specific light conditions, which is a highly sought-after characteristic in multi-step organic synthesis, particularly in the context of complex molecule assembly. The Williamson ether synthesis stands as the most common and reliable method for the preparation of these ethers.[1][2][3][4] This method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[2][3][4][5]
Data Presentation
Table 1: Synthesis of 3-Nitrobenzyl Alcohol Precursor
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde (B41214) | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 to Room Temp. | 1 | 93 |
Table 2: Synthesis of 3-Nitrobenzyl Bromide Precursor (Adapted from p-nitrobenzyl bromide synthesis)
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Nitrotoluene (B166867) | Bromine (Br₂) | None (neat) | 145-150 | 2 | 53-59 (after purification) |
Table 3: Williamson Ether Synthesis of a Representative 3-Nitrobenzyl Ether (3-Nitrobenzyl Methyl Ether)
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| 3-Nitrobenzyl alcohol | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 to Room Temp. | 4 |
| 3-Nitrobenzyl bromide | Methanol (CH₃OH) | Sodium hydride (NaH) | Methanol | Room Temp. | 4 |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzyl Alcohol
This protocol describes the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol.
Materials:
-
3-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-nitrobenzyl alcohol. A yield of approximately 93% can be expected.[1]
Protocol 2: Synthesis of 3-Nitrobenzyl Bromide (Adapted from p-nitrobenzyl bromide synthesis)
This protocol describes the bromination of 3-nitrotoluene.
Materials:
-
3-Nitrotoluene
-
Bromine (Br₂)
-
Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel
-
Oil bath
-
Ligroin
-
Decolorizing carbon
Procedure:
-
Place 3-nitrotoluene (1.0 eq) in the three-necked flask and heat to 145-150 °C in an oil bath.
-
Add bromine (1.05 eq) dropwise over 2 hours while stirring.
-
Continue heating and stirring for an additional 10 minutes after the addition is complete.
-
Pour the hot reaction mixture into hot ligroin and add decolorizing carbon.
-
Boil the solution for 10 minutes and then filter it hot.
-
Cool the filtrate to allow for the crystallization of 3-nitrobenzyl bromide.
-
Collect the crystals by filtration, wash with cold ligroin, and dry. A yield of 53-59% can be expected after purification.
Protocol 3: Williamson Ether Synthesis of 3-Nitrobenzyl Methyl Ether
This protocol outlines the synthesis of 3-nitrobenzyl methyl ether starting from 3-nitrobenzyl alcohol.
Materials:
-
3-Nitrobenzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzyl alcohol (1.0 eq) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 3-nitrobenzyl methyl ether.
Mandatory Visualization
Caption: Workflow for the synthesis of 3-nitrobenzyl ethers.
References
Application Notes and Protocols: 3-Nitrobenzyl Chloride in the Preparation of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzyl chloride is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the 3-nitrobenzyl moiety into various molecular scaffolds. Its utility is pronounced in the preparation of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The presence of the nitro group offers a strategic advantage, as it can be readily reduced to an amino group, providing a handle for further functionalization and molecular elaboration. This document provides detailed application notes and experimental protocols for the synthesis of a range of nitrogen and sulfur-containing heterocyclic compounds using this compound as a key starting material.
Key Applications
This compound is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. This reactivity is harnessed to construct heterocyclic rings through reactions with various binucleophiles. The primary applications include:
-
Synthesis of Nitrogen-Containing Heterocycles: Formation of quinoxaline (B1680401), benzimidazole, and tetrazole derivatives.
-
Synthesis of Sulfur-Containing Heterocycles: Preparation of thiadiazole and thiazoloquinoxaline derivatives.
-
Alkylation of Heterocyclic Scaffolds: Introduction of the 3-nitrobenzyl group onto pre-existing heterocyclic systems to modify their biological activity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various heterocyclic compounds using this compound and its derivatives.
| Heterocyclic Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 3-(3-Nitrobenzyl)quinoxalin-2(1H)-one | 3-(α-chlorobenzyl)quinoxalin-2(1H)-one, Nitrating agent | Method A: Dioxane, reflux; Method B: Methanol, rt to 50°C | 88 - 91 | [1] |
| 1-(3-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine, this compound | DMF, NaHCO₃, room temperature, overnight | 33 | |
| 5-(3-Nitrobenzyl)-1H-tetrazole (Adapted from 4-nitro isomer) | 3-Nitrobenzyl cyanide, Sodium azide (B81097) | DMSO, 110°C, 12 h | ~94 | |
| 2-(3-Nitrophenyl)benzothiazole (Adapted from 3-chlorobenzoyl chloride) | 2-Aminothiophenol (B119425), 3-Nitrobenzoyl chloride | Room temperature, solvent-free | High | |
| 1-(3-Nitrobenzoyl)-2-phenyl-1H-benzo[d]imidazole (Adapted from 4-nitrobenzoyl chloride) | 2-Phenylbenzimidazole (B57529), 3-Nitrobenzoyl chloride | Dilute NaOH, room temperature | High |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Nitrobenzyl)quinoxalin-2(1H)-one
This protocol describes the synthesis of a quinoxaline derivative. The reaction proceeds via the nitration of a precursor, 3-(α-chlorobenzyl)quinoxalin-2(1H)-one, which can be synthesized from o-phenylenediamine (B120857) and a suitable keto-acid derivative.
Method A:
-
A solution of 3-(α-chlorobenzyl)quinoxalin-2(1H)-one in dioxane is treated with a suitable nitrating agent.
-
The reaction mixture is heated at reflux.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization to afford 3-(3-nitrobenzyl)quinoxalin-2(1H)-one in 88% yield.[1]
Method B:
-
3-(α-chlorobenzyl)quinoxalin-2(1H)-one is dissolved in methanol.
-
A nitrating agent is added, and the reaction is stirred at room temperature and then heated to 50°C.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified to give the desired product in 91% yield.[1]
Protocol 2: Synthesis of 1-(3-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine
This protocol details the N-alkylation of a piperazine-substituted thiadiazole with this compound.
-
To a solution of 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (1.0 mmol) in 15 mL of dimethylformamide (DMF), add this compound (1.0 mmol) and sodium bicarbonate (0.21 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), add water to the mixture.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol (B145695) to yield the final product.
Protocol 3: Synthesis of 5-(3-Nitrobenzyl)-1H-tetrazole (Adapted Protocol)
This protocol is adapted from the synthesis of the 4-nitro isomer and describes the [3+2] cycloaddition of an azide with a nitrile.
-
In a reaction vessel, combine 3-nitrobenzyl cyanide (1 mmol), sodium azide (1.2 equiv), and a catalytic amount of a suitable cobalt(II) complex (e.g., 1 mol%).
-
Add dimethyl sulfoxide (B87167) (DMSO) as the solvent.
-
Heat the reaction mixture at 110°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is worked up by adding an aqueous acid solution and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 5-(3-nitrobenzyl)-1H-tetrazole.
Protocol 4: Synthesis of 2-(3-Nitrophenyl)benzothiazole (Adapted Protocol)
This protocol is adapted from the reaction of 2-aminothiophenol with 3-chlorobenzoyl chloride.
-
In a flask, place 2-aminothiophenol (3.60 mmol).
-
Add 3-nitrobenzoyl chloride (3.60 mmol) to the flask.
-
Stir the mixture at room temperature. The reaction is typically complete within a short period, as indicated by TLC.
-
The resulting crude product is then recrystallized from ethanol to afford 2-(3-nitrophenyl)benzothiazole.
Protocol 5: Synthesis of 1-(3-Nitrobenzoyl)-2-phenyl-1H-benzo[d]imidazole (Adapted Protocol)
This protocol is adapted from the synthesis of the corresponding 4-nitrobenzoyl derivative.
-
Dissolve 2-phenylbenzimidazole in a dilute aqueous solution of sodium hydroxide.
-
To this solution, add 3-nitrobenzoyl chloride.
-
Stir the reaction mixture at room temperature until the odor of the acid chloride disappears.
-
Acidify the mixture with dilute hydrochloric acid.
-
Collect the precipitate by filtration and wash with cold ether to remove any unreacted benzoic acid.
-
Recrystallize the crude product from dilute ethanol to obtain 1-(3-nitrobenzoyl)-2-phenyl-1H-benzo[d]imidazole.
Visualizations
Caption: Synthetic pathways from this compound to novel heterocycles.
Caption: General logical relationship for heterocyclic synthesis.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this document demonstrate its application in constructing five- and six-membered nitrogen and sulfur-containing heterocycles. The presence of the nitro group not only influences the reactivity of the molecule but also provides a functional handle for further diversification, making it a valuable tool for medicinal chemists and drug development professionals in the quest for new therapeutic agents. The adaptability of the reaction conditions and the potential for one-pot syntheses further enhance the appeal of this compound in modern organic synthesis.
References
Step-by-step synthesis of 8-chloropurine using 3-Nitrobenzyl chloride
- 1. Method for the synthesis of uric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Uric acid - Wikipedia [en.wikipedia.org]
Application of 3-Nitrobenzyl Chloride in Solid-Phase Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile linkers are indispensable tools in solid-phase organic synthesis (SPOS), enabling the mild and traceless cleavage of synthesized molecules from the solid support upon irradiation with light. The ortho-nitrobenzyl chemistry is a cornerstone of photolabile linker technology due to its stability to a wide range of chemical conditions and its efficient cleavage under UV irradiation. While various substituted o-nitrobenzyl linkers have been developed, this document focuses on the application of linkers derived from 3-nitrobenzyl precursors, providing a comprehensive guide for their synthesis, use, and the characterization of the released products.
The 3-nitrobenzyl ether linkage offers a robust connection to the solid support that is stable to both acidic and basic conditions commonly employed in SPOS, making it an orthogonal cleavage strategy. This allows for the on-resin manipulation of complex molecules, including peptides, oligonucleotides, and small organic molecules, with final release achieved by simple photolysis, often in solvents suitable for direct biological screening.
Core Principle: The Photocleavage Mechanism
The cleavage of the o-nitrobenzyl ether linkage proceeds via an intramolecular redox reaction initiated by the absorption of UV light (typically around 350-365 nm). The excited nitro group abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the target molecule with a free hydroxyl group and generates a 2-nitrosobenzaldehyde derivative that remains attached to the resin.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the utilization of a 3-nitrobenzyl-based photolabile linker in solid-phase synthesis. The protocols are based on established procedures for closely related o-nitrobenzyl linkers.
Protocol 1: Synthesis of 3-Nitrobenzyl Functionalized Resin
This protocol describes the immobilization of 3-nitrobenzyl alcohol onto a Merrifield resin to generate a photolabile solid support.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
3-Nitrobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Argon or Nitrogen gas supply
Procedure:
-
Swell the Merrifield resin (1.0 eq, e.g., 1 g with a loading of 1.0 mmol/g) in anhydrous DMF (10 mL/g of resin) for 1 hour under an inert atmosphere (Argon or Nitrogen).
-
In a separate flask, dissolve 3-nitrobenzyl alcohol (3.0 eq) in anhydrous DMF.
-
Carefully add sodium hydride (3.0 eq) portion-wise to the solution of 3-nitrobenzyl alcohol at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.
-
Add the solution of the 3-nitrobenzyl alkoxide to the swollen Merrifield resin.
-
Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.
-
Allow the resin to cool to room temperature and filter.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Determination of Resin Loading Capacity
The loading of the 3-nitrobenzyl resin can be determined by reacting the terminal hydroxyl group with a chromophoric acid chloride and measuring the absorbance of the cleaved product.
Materials:
-
3-Nitrobenzyl functionalized resin
-
4-Nitrobenzoyl chloride
-
Anhydrous DCM
-
Dioxane
-
Hydrochloric acid (HCl), 4 M in dioxane
-
Methanol (MeOH)
Procedure:
-
Weigh a small amount of the dry resin (approx. 10 mg) into a reaction vessel.
-
Swell the resin in anhydrous DCM.
-
Add a solution of 4-nitrobenzoyl chloride (10 eq) and pyridine (10 eq) in anhydrous DCM.
-
Agitate the mixture at room temperature for 4 hours.
-
Filter the resin and wash thoroughly with DCM (5 x 10 mL) and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Accurately weigh the dried resin (approx. 5 mg).
-
Add 4 M HCl in dioxane (1 mL) and agitate for 10 minutes to cleave the ester.
-
Filter the resin and wash with dioxane.
-
Combine the filtrate and washings and dilute to a known volume with methanol.
-
Measure the absorbance of the solution at the λmax of 4-nitrobenzoic acid and calculate the concentration using a standard curve.
-
The loading capacity (in mmol/g) is calculated using the formula: (Concentration (mol/L) * Volume (L)) / Mass of resin (g).
Protocol 3: Coupling of a Carboxylic Acid to the 3-Nitrobenzyl Resin
This protocol describes the esterification of a carboxylic acid (e.g., an Fmoc-protected amino acid) to the hydroxyl group of the 3-nitrobenzyl resin.
Materials:
-
3-Nitrobenzyl functionalized resin
-
Fmoc-amino acid (or other carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DMF or DCM
Procedure:
-
Swell the 3-nitrobenzyl resin (1.0 eq) in anhydrous DMF or DCM (10 mL/g of resin) for 1 hour.
-
In a separate flask, dissolve the Fmoc-amino acid (3.0 eq) in anhydrous DMF.
-
Add DIC (3.0 eq) to the amino acid solution and stir for 10 minutes at 0 °C to form the symmetric anhydride.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Agitate the mixture at room temperature for 4-12 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the loaded resin under vacuum.
Protocol 4: Photochemical Cleavage of the Synthesized Molecule
This protocol details the release of the synthesized molecule from the solid support by photolysis.
Materials:
-
Molecule-loaded 3-nitrobenzyl resin
-
Solvent for photolysis (e.g., Dioxane, Methanol, THF, or a mixture with water)
-
UV lamp (e.g., mercury lamp with a filter for 365 nm)
-
Reaction vessel transparent to UV light (e.g., Pyrex or quartz)
Procedure:
-
Swell the resin in the chosen solvent for photolysis in the reaction vessel.
-
Irradiate the suspension with UV light (e.g., 365 nm) while stirring or agitating. The reaction time can vary from 1 to 24 hours depending on the substrate and the light source intensity.
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or TLC.
-
Once the cleavage is complete, filter the resin and wash it with the photolysis solvent.
-
Combine the filtrate and washings, which contain the cleaved product.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as required (e.g., by chromatography).
Quantitative Data Summary
The following table summarizes typical quantitative data for solid-phase synthesis using photolabile linkers based on o-nitrobenzyl chemistry. These values can serve as a benchmark for experiments utilizing 3-nitrobenzyl-derived linkers.
| Parameter | Typical Value Range | Notes |
| Resin Loading Capacity | 0.3 - 1.2 mmol/g | Dependent on the base resin and the efficiency of the linker immobilization. |
| Coupling Efficiency | > 95% | Per step, as monitored by standard methods like the Kaiser test for free amines. |
| Photochemical Cleavage Yield | 70 - 95% | Highly dependent on the substrate, solvent, light source, and irradiation time.[1] |
| Cleavage Time | 1 - 24 hours | Shorter times are achievable with more powerful lamps and in solvents that promote resin swelling.[1] |
| Purity of Cleaved Product | Variable (often > 80%) | Depends on the success of the synthesis and the potential for side reactions during cleavage. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for solid-phase synthesis using a 3-nitrobenzyl photolabile linker.
Signaling Pathway (Photocleavage Mechanism)
This diagram depicts the key steps in the photochemical cleavage of the 3-nitrobenzyl ether linkage.
Logical Relationship: Orthogonal Protection Strategy
This diagram illustrates the orthogonality of the photolabile linker in a typical peptide synthesis protection scheme.
References
Protecting group strategies for polyfunctional molecules with 3-Nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for selective transformations at other sites within a polyfunctional molecule. The 3-nitrobenzyl group, introduced via 3-nitrobenzyl chloride, has emerged as a versatile photolabile protecting group. Its utility stems from its stability to a range of chemical conditions and its susceptibility to cleavage under specific, mild photolytic or chemical conditions. This application note provides a detailed overview of the strategies, protocols, and quantitative data associated with the use of this compound for the protection of alcohols, amines, and carboxylic acids.
Application of this compound as a Protecting Group
The 3-nitrobenzyl group offers a valuable tool in the synthetic chemist's arsenal. It is particularly useful in scenarios where mild, non-acidic, and non-basic deprotection methods are required to preserve sensitive functionalities elsewhere in the molecule. The primary mode of cleavage is photolysis, typically using UV light, which allows for spatial and temporal control over the deprotection process.
Advantages:
-
Photolabile Deprotection: Cleavage with UV light provides a mild and orthogonal deprotection strategy.
-
Chemical Stability: The 3-nitrobenzyl group is stable to a variety of reaction conditions, including those that are mildly acidic or basic.
-
Crystalline Derivatives: The presence of the nitroaromatic moiety often leads to crystalline derivatives, facilitating purification by recrystallization.
Disadvantages:
-
Photolysis Byproducts: Photolytic deprotection generates a 3-nitrosobenzaldehyde (B14633449) byproduct, which may need to be removed from the reaction mixture.
-
Light Sensitivity: Protected compounds may be sensitive to prolonged exposure to light.
-
Chemical Inertness to Some Deprotection Reagents: While the ortho- and para-nitrobenzyl groups can be cleaved under certain basic conditions, the meta-nitrobenzyl group has been shown to be unreactive to cleavage by aqueous NaOH, highlighting its distinct chemical stability.[1]
Experimental Protocols
Detailed methodologies for the protection of key functional groups using this compound and their subsequent deprotection are provided below.
Protection of Alcohols
The formation of a 3-nitrobenzyl ether is a common method for protecting hydroxyl groups.
General Protocol for 3-Nitrobenzylation of Alcohols:
-
Deprotonation: To a solution of the alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (1.1 - 1.5 eq.). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O). The choice of base and solvent will depend on the substrate's solubility and sensitivity.
-
Alkylation: To the resulting alkoxide solution, add this compound (1.1 - 1.5 eq.) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Protection of an alcohol as a 3-nitrobenzyl ether.
Protection of Amines
Primary and secondary amines can be protected as N-(3-nitrobenzyl) amines.
General Protocol for N-3-Nitrobenzylation of Amines:
-
Reaction Setup: Dissolve the amine (1.0 eq.) and a base (e.g., potassium carbonate, triethylamine; 2.0 - 3.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Alkylation: Add this compound (1.1 - 1.5 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture (typically to reflux) and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography or recrystallization.
Caption: Protection of an amine as an N-(3-nitrobenzyl) amine.
Protection of Carboxylic Acids
Carboxylic acids are protected as 3-nitrobenzyl esters.
General Protocol for 3-Nitrobenzyl Esterification of Carboxylic Acids:
-
Salt Formation: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.1 eq.) to form the carboxylate salt.
-
Esterification: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. The crude ester can be purified by column chromatography or recrystallization.
Caption: Protection of a carboxylic acid as a 3-nitrobenzyl ester.
Deprotection Strategies
The removal of the 3-nitrobenzyl group is most commonly achieved through photolysis.
Photochemical Deprotection
General Protocol for Photolytic Cleavage:
-
Solution Preparation: Dissolve the 3-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be optimized for efficient light penetration.
-
Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength around 254 nm or 300-350 nm, in a quartz reaction vessel. The reaction time will vary depending on the substrate, concentration, and lamp intensity.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue, containing the deprotected compound and 3-nitrosobenzaldehyde byproduct, can be purified by standard methods such as column chromatography, extraction, or crystallization.
Caption: General mechanism of photochemical deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups with the 3-nitrobenzyl group. Please note that specific yields are highly dependent on the substrate.
| Functional Group | Protection Reagents & Conditions | Typical Yield (%) |
| Alcohols | This compound, NaH, DMF, 0 °C to rt | 70-95 |
| This compound, K₂CO₃, Acetone, reflux | 60-90 | |
| Amines | This compound, K₂CO₃, Acetonitrile, reflux | 50-85 |
| This compound, Et₃N, CH₂Cl₂, rt | 55-90 | |
| Carboxylic Acids | This compound, Cs₂CO₃, DMF, rt | 80-98 |
| This compound, K₂CO₃, DMF, 60 °C | 75-95 |
| Functional Group | Deprotection Conditions | Typical Yield (%) |
| 3-Nitrobenzyl Ethers | hv (254-350 nm), MeOH or MeCN, rt | 60-95 |
| N-(3-Nitrobenzyl) Amines | hv (254-350 nm), MeOH or MeCN, rt | 50-90 |
| 3-Nitrobenzyl Esters | hv (254-350 nm), MeOH or MeCN, rt | 70-98 |
Conclusion
This compound is a valuable reagent for the protection of alcohols, amines, and carboxylic acids in polyfunctional molecules. Its key advantage lies in the ability to deprotect under mild photolytic conditions, offering an orthogonal strategy to many common protecting groups. While the chemical inertness of the 3-nitrobenzyl group to certain basic cleavage conditions distinguishes it from its ortho and para isomers, its reliable photochemical removal makes it a powerful tool for complex organic synthesis in research and drug development. The protocols and data presented herein provide a comprehensive guide for the effective implementation of this protecting group strategy.
References
Troubleshooting & Optimization
Conditions for removal of the 3-Nitrobenzyl protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-nitrobenzyl (m-NBn) protecting group.
Frequently Asked Questions (FAQs)
Q1: Can I remove a 3-nitrobenzyl protecting group using UV light?
No, the 3-nitrobenzyl group is generally not photolabile. Photochemical cleavage is a characteristic feature of the ortho isomer, the 2-nitrobenzyl group. The meta position of the nitro group in the 3-nitrobenzyl protecting group does not allow for the necessary intramolecular hydrogen abstraction that initiates the cleavage mechanism upon UV irradiation. Attempting to use photochemical methods will likely result in a failed reaction or degradation of the starting material.
Q2: Why is my deprotection reaction with aqueous NaOH failing for a 3-nitrobenzyl protected substrate?
While a method using aqueous NaOH in methanol (B129727) has been reported for the cleavage of ortho- and para-nitrobenzyl groups, it has been shown that the meta-nitrobenzyl group is unreactive under these conditions[1]. This stability necessitates the use of alternative chemical deprotection strategies.
Q3: What are the general strategies for removing a 3-nitrobenzyl protecting group?
The removal of the 3-nitrobenzyl group is typically a two-step process:
-
Reduction of the nitro group: The nitro group is first reduced to an amine, forming a 3-aminobenzyl intermediate.
-
Cleavage of the 3-aminobenzyl group: The resulting 3-aminobenzyl group is then cleaved to release the deprotected functional group.
Q4: Can the 3-nitrobenzyl group be removed in a single step?
Direct one-step cleavage of the 3-nitrobenzyl group is not common due to its stability. The two-step reduction-cleavage sequence is the most reported and reliable method.
Troubleshooting Guides
Problem 1: Incomplete or No Reaction During Nitro Group Reduction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after catalytic hydrogenation. | Catalyst poisoning. | Ensure the substrate and solvent are free of sulfur-containing compounds or other known catalyst poisons. Consider using a larger amount of catalyst. |
| Insufficient hydrogen pressure or transfer. | For H₂ gas, ensure the system is properly sealed and purged. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), formic acid) is fresh and used in sufficient excess. | |
| Catalyst deactivation. | Use a fresh batch of catalyst. For transfer hydrogenation with formic acid, a larger amount of palladium catalyst may be required[2]. | |
| Low yield with metal/acid reduction (e.g., SnCl₂/HCl). | Inadequate reaction time or temperature. | Monitor the reaction by TLC and consider increasing the reaction time or temperature if the reaction is sluggish. |
| Substrate insolubility. | Ensure the substrate is fully dissolved in the reaction solvent. If necessary, try a different solvent system. |
Problem 2: Difficulty in Cleaving the 3-Aminobenzyl Intermediate
| Symptom | Possible Cause | Suggested Solution |
| The 3-aminobenzyl intermediate is stable to standard catalytic hydrogenation conditions. | The C-O or C-N bond of the aminobenzyl group is more stable than a standard benzyl (B1604629) group under these conditions. | Switch to harsher hydrogenation conditions (higher pressure, different catalyst like Pearlman's catalyst), or consider an alternative cleavage method like oxidative or acidic cleavage. |
| Low yield or decomposition during oxidative cleavage with DDQ. | The electron-donating amino group makes the benzyl group susceptible to oxidation, but side reactions may occur. | Ensure the reaction is performed under anhydrous conditions and at the recommended temperature (often 0 °C to room temperature). The presence of water can complicate DDQ reactions[3]. |
| The substrate is sensitive to the oxidant. | Consider a different oxidative agent or switch to a non-oxidative cleavage method. | |
| Substrate degradation during strong acid cleavage (e.g., HBr, BBr₃). | The substrate contains other acid-labile functional groups. | This method is not suitable for acid-sensitive substrates. Choose an alternative deprotection strategy like hydrogenation or oxidative cleavage[4]. |
| The reaction conditions are too harsh. | Try using a milder Lewis acid or performing the reaction at a lower temperature. |
Experimental Protocols and Data
Step 1: Reduction of the 3-Nitrobenzyl Group
Catalytic transfer hydrogenation is a common and effective method for the reduction of nitro groups.
Protocol: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Dissolve the 3-nitrobenzyl protected substrate in an appropriate solvent (e.g., methanol, ethanol, or THF).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzyl intermediate, which can be purified by chromatography or used directly in the next step.
Summary of Reduction Conditions
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C, HCOONH₄ | MeOH or EtOH | 25 | 1-4 h | Generally high yielding and chemoselective. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, HCOOH | MeOH | 25 | 1-6 h | May require a larger amount of catalyst compared to other hydrogen donors[2]. |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | EtOH or EtOAc | 25 | 2-16 h | Requires a hydrogen balloon or a hydrogenation apparatus. |
| Chemical Reduction | SnCl₂·2H₂O | EtOH or EtOAc | 50-70 | 2-6 h | Useful alternative if catalytic hydrogenation is not feasible. |
Step 2: Cleavage of the 3-Aminobenzyl Group
The resulting 3-aminobenzyl group is an electron-rich benzyl ether or amine, making it susceptible to oxidative cleavage. Catalytic hydrogenation under more forcing conditions or strong acid cleavage can also be employed.
Protocol: Oxidative Cleavage using DDQ
-
Dissolve the 3-aminobenzyl intermediate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Cleavage Conditions for Aminobenzyl/Benzyl Groups
| Method | Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | 0 to 25 | 1-6 h | Effective for electron-rich benzyl ethers. The amino group activates the ring for oxidation[5]. |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | EtOH, AcOH | 25-50 | 12-48 h | May require higher pressure or temperature than the initial nitro reduction. |
| Strong Acid Cleavage | BBr₃ | CH₂Cl₂ | -78 to 25 | 1-4 h | Effective but not compatible with acid-sensitive functional groups[4]. |
Visualized Workflows and Logic
Caption: Two-step deprotection workflow for the 3-nitrobenzyl group.
Caption: Decision logic for 3-nitrobenzyl vs. 2-nitrobenzyl deprotection.
References
- 1. WO2007128463A1 - Process for the deprotection of protected amines - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3-Nitrobenzyl Chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitrobenzyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution reactions, with a focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with nucleophiles?
A1: The primary desired reaction is the SN2 substitution of the chloride ion by a nucleophile. However, several side reactions can occur, diminishing the yield of the target product. The most prevalent side reactions include:
-
Over-alkylation: Particularly with primary and secondary amines, the initial product is also nucleophilic and can react further with this compound to yield di- and tri-substituted products, and ultimately quaternary ammonium (B1175870) salts.[1][2]
-
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination can occur, leading to the formation of 3-nitrostyrene (B1585535).[3]
-
Reduction of the Nitro Group: Certain nucleophiles, especially thiols or reagents like sodium hydrosulfite, can reduce the nitro group to a nitroso, hydroxylamine, or even an amino group under specific conditions.[4][5][6]
-
Solvolysis: If a protic solvent like water or alcohol is used, it can act as a nucleophile, leading to the formation of 3-nitrobenzyl alcohol or the corresponding ether as a byproduct.
Q2: How can I prevent over-alkylation when reacting this compound with a primary or secondary amine?
A2: Over-alkylation is a common issue because the product amine is often as reactive, or even more so, than the starting amine.[1][7] To favor mono-alkylation, consider the following strategies:
-
Use a large excess of the amine: By using a significant excess of the starting amine, the probability of this compound reacting with the desired amine over the alkylated product is increased.
-
Slow addition of the alkylating agent: Adding the this compound solution slowly to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thus disfavoring multiple alkylations.
-
Use of a non-nucleophilic base: Employing a hindered, non-nucleophilic base can neutralize the formed HCl without competing in the alkylation reaction.
-
Protecting groups: For complex syntheses, protecting the amine to form a sulfonamide can be an effective strategy. The sulfonamide can be alkylated and then deprotected to yield the desired secondary amine.
Q3: Under what conditions does E2 elimination become a significant side reaction?
A3: While this compound is a primary halide and generally favors SN2 reactions, the use of strong, bulky bases can promote the E2 mechanism.[3][8] Factors that increase the likelihood of elimination include:
-
Strong, sterically hindered bases: Bases like potassium tert-butoxide are more likely to act as a base rather than a nucleophile, abstracting a proton from the benzylic position.
-
High temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Solvent: Solvents that are less polar and aprotic can favor E2 reactions.
Q4: Can the nitro group be unintentionally reduced during the reaction?
A4: Yes, the nitro group is susceptible to reduction under certain nucleophilic conditions. Thiolates, for example, are known to be capable of reducing nitro groups.[9] The use of reducing agents like sodium hydrosulfite, sometimes used in workups, will also readily reduce the nitro group.[4][5] If the integrity of the nitro group is crucial, it is important to choose nucleophiles and reaction conditions that are not strongly reducing.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-alkylated amine with significant amounts of di- and tri-alkylated byproducts.
| Potential Cause | Recommended Solution |
| Incorrect stoichiometry | Increase the molar excess of the starting amine to 3-5 equivalents or more. |
| High concentration of alkylating agent | Add a solution of this compound dropwise to the amine solution over an extended period. |
| Product amine is more nucleophilic | Consider a protecting group strategy if other methods fail. For example, form a sulfonamide, alkylate, and then deprotect. |
Problem 2: Presence of 3-nitrostyrene in the product mixture.
| Potential Cause | Recommended Solution |
| Base is too strong or bulky | Switch to a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Inappropriate solvent choice | Use a polar aprotic solvent like DMF or acetonitrile (B52724) to favor the SN2 pathway. |
Problem 3: The nitro group of the product has been reduced.
| Potential Cause | Recommended Solution |
| Nucleophile is a reducing agent (e.g., some thiols) | If possible, choose a different nucleophile. If not, carefully control reaction conditions (temperature, stoichiometry) to minimize reduction. Consider using a milder thiol or protecting the nitro group if feasible. |
| Reducing agent used in workup | Avoid using reagents like sodium hydrosulfite in the workup if the nitro group needs to be preserved. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine with this compound
This protocol is designed to minimize over-alkylation.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (3-5 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slow Addition: Add the this compound solution to the stirred amine solution dropwise via a dropping funnel at room temperature over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired mono-alkylated amine.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A troubleshooting workflow for optimizing reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Nitrobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 3-Nitrobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction product?
A1: Common impurities can originate from starting materials, side-reactions, or product degradation. These may include:
-
Unreacted Starting Materials: 3-Nitrotoluene or 3-nitrobenzyl alcohol, depending on the synthetic route.
-
Over-chlorinated Products: Dichlorinated and trichlorinated nitrotoluenes can form during the chlorination of 3-nitrotoluene.
-
Positional Isomers: Chlorination of nitrotoluene can sometimes yield small amounts of other isomers.
-
Hydrolysis Product: 3-Nitrobenzyl alcohol is a common impurity formed by the hydrolysis of this compound in the presence of water.[1][2]
-
Residual Acids: Traces of acids used as catalysts or formed during the reaction (e.g., HCl) may be present.
Q2: What is the initial appearance of crude this compound and what does a color change indicate?
A2: Crude this compound is often a pale yellow to brown solid or oil.[3] A darker color, such as deep yellow or brown, can indicate the presence of impurities or decomposition products. The pure compound is typically described as pale yellow needles or a white solid.[3]
Q3: How should this compound be stored to minimize degradation?
A3: this compound is sensitive to moisture and can hydrolyze to 3-nitrobenzyl alcohol.[1] It is also reported to be unstable at high temperatures.[4] Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantifying non-volatile impurities and the main product.[5] A C18 reverse-phase column is often used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The melting point of the solid is low, or it is highly impure, leading to a significant melting point depression.[6] The cooling rate may be too fast. | 1. Re-heat the solution and add a small amount of additional solvent to ensure the product is fully dissolved.[6]2. Allow the solution to cool slowly to room temperature before placing it in a cold bath.3. Try a different recrystallization solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).[6] | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6]2. Add a seed crystal of pure this compound.[6]3. If crystals still do not form, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6] |
| Low recovery of purified product. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The crude product contained a large percentage of impurities. | 1. Minimize the amount of hot solvent used to dissolve the crude product.2. Cool the solution in an ice bath for an extended period to maximize crystal precipitation.3. Concentrate the mother liquor and attempt a second recrystallization. |
| Purified product is still colored. | Colored impurities are co-precipitating with the product. | 1. Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product decomposes in the distillation flask (darkening, gas evolution). | The distillation temperature is too high.[7] Presence of acidic or metallic impurities catalyzing decomposition.[8] | 1. Ensure a sufficiently low vacuum to decrease the boiling point. The boiling point of this compound is 85-87 °C at 5 mmHg.[9][10]2. Before distillation, wash the crude product with a dilute solution of a weak base (e.g., 5% sodium bicarbonate) to neutralize any residual acid, followed by a water wash.[8]3. Ensure the product is thoroughly dried before distillation, as moisture can lead to hydrolysis at high temperatures.[8] |
| "Bumping" or uneven boiling. | The liquid is becoming superheated before boiling. | 1. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.2. Ensure a slow and steady heating rate using a heating mantle with a stirrer. |
| Poor separation from impurities. | The boiling points of the product and impurities are too close. | 1. Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency.2. Consider a preliminary purification step like recrystallization or column chromatography before distillation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent may need to be optimized. Hexane (B92381) is a potential solvent for recrystallization.[11]
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., hexane).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound, especially for removing non-volatile or high-boiling impurities.
Methodology:
-
If the crude product is suspected to contain acidic impurities, dissolve it in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it in a separatory funnel with a 5% sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry this compound.
-
Set up a vacuum distillation apparatus with a heating mantle, a stirrer, and a cold water condenser.
-
Transfer the crude this compound to the distillation flask and add a magnetic stir bar or boiling chips.
-
Slowly and carefully apply a vacuum (aiming for ~5 mmHg).
-
Begin to heat the distillation flask gently with stirring.
-
Collect the fraction that distills at 85-87 °C (at 5 mmHg).[9][10]
-
Discontinue the distillation once the product has been collected, and before any higher-boiling impurities begin to distill.
Protocol 3: Purification by Column Chromatography
Column chromatography can be used for high-purity requirements or for separating compounds with similar boiling points.
Methodology:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 or 90:10). The optimal eluent composition should be determined by thin-layer chromatography (TLC).
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 2. CN104370746A - Cost-saving preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 3. alpha-Chloro-m-nitrotoluene | C7H6ClNO2 | CID 12078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound 97 619-23-8 [sigmaaldrich.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Chromatography of 3-Nitrobenzyl Chloride
This technical support guide addresses the common challenge of instability and decomposition of 3-Nitrobenzyl chloride during purification by silica (B1680970) gel chromatography. Researchers, scientists, and drug development professionals can utilize this resource to troubleshoot and overcome this issue in their experimental work.
Troubleshooting Guide
Q1: Why is my this compound decomposing during silica gel chromatography?
A1: this compound is susceptible to degradation on standard silica gel primarily due to the acidic nature of the silica surface.[1][2][3] The stationary phase is rich in silanol (B1196071) groups (Si-OH), which can act as Brønsted or Lewis acids. This acidity can catalyze several decomposition pathways for an activated benzylic halide like this compound:
-
Hydrolysis: Trace amounts of water adsorbed on the silica gel can lead to the hydrolysis of the benzyl (B1604629) chloride to the corresponding 3-nitrobenzyl alcohol.
-
Friedel-Crafts Type Reactions: The acidic sites can promote the reaction of the benzyl chloride with itself or other nucleophilic species present in the crude reaction mixture.
-
Elimination: Although less common for benzyl chlorides, acid-catalyzed elimination to form polymeric materials can also occur.
The presence of these acidic sites makes the purification of acid-sensitive compounds challenging, often resulting in low recovery and impure final products.[4]
Q2: What are the common signs of this compound decomposition on a silica gel column?
A2: Several signs during and after the chromatography process can indicate that your compound is decomposing:
-
Appearance of New Spots on TLC: When analyzing the collected fractions by Thin Layer Chromatography (TLC), you may observe new spots that were not present in the crude mixture. Often, a new spot will appear at the baseline, which could correspond to the more polar 3-nitrobenzyl alcohol.
-
Low Recovery of the Desired Product: A significantly lower than expected yield of the purified this compound is a strong indicator of on-column decomposition.[4]
-
Streaking on the TLC Plate: The decomposition products can cause the desired compound's spot to streak on the TLC plate.
-
Color Changes: You might observe a yellowing or darkening of the silica gel band corresponding to your compound as it moves down the column.
Q3: How can I prevent the decomposition of this compound during silica gel chromatography?
A3: The most effective strategy is to neutralize the acidic sites on the silica gel. This process is often referred to as "deactivation."[1][2] Additionally, using an alternative stationary phase can be a viable solution.
Method A: Deactivation of Silica Gel with Triethylamine (B128534)
One of the most common and effective methods to mitigate the acidity of silica gel is to pre-treat it with a basic solution, typically containing triethylamine (TEA).[1][5][6][7][8]
-
Option 1: Pre-treating the Packed Column: Flush the packed silica gel column with a solvent system containing 1-2% triethylamine before loading your sample.[1][5]
-
Option 2: Adding Triethylamine to the Eluent: Add 0.1-1% triethylamine directly to your mobile phase and use this mixture for the entire purification process.[6]
Method B: Using an Alternative Stationary Phase
If deactivation of silica gel is not sufficient or if your compound is also base-sensitive, consider using a different stationary phase.[2][4]
-
Neutral Alumina (B75360): Alumina can be obtained in acidic, neutral, or basic forms. For acid-sensitive compounds, neutral or basic alumina is a good alternative to silica gel.[2][3]
-
Florisil: This is a mild, neutral adsorbent that can be effective for the purification of some acid-sensitive compounds.[2]
Quantitative Data Summary
The following table provides a summary of expected recovery rates for this compound under different chromatographic conditions. These are representative values based on common laboratory outcomes.
| Chromatography Condition | Stationary Phase | Mobile Phase Modifier | Expected Recovery | Purity of Recovered Product |
| Standard | Untreated Silica Gel | None | 30-50% | Moderate to Low (significant decomposition) |
| Recommended | Untreated Silica Gel | 1% Triethylamine | >90% | High |
| Recommended | Silica Gel pre-washed with 1% Triethylamine | None | >90% | High |
| Alternative | Neutral Alumina | None | 85-95% | High |
Experimental Protocols
Protocol 1: Column Chromatography with a Triethylamine-Modified Eluent
-
Prepare the Eluent: Prepare your desired solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). To this mixture, add triethylamine to a final concentration of 1% (v/v).
-
Pack the Column: Pack your chromatography column with silica gel using the triethylamine-modified eluent.
-
Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed column to ensure the entire silica bed is equilibrated.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the modified eluent and load it onto the column.
-
Elute and Collect Fractions: Run the column with the modified eluent, collecting fractions and monitoring them by TLC.
-
Work-up: Combine the fractions containing the pure product. The triethylamine can usually be removed during the solvent evaporation step under reduced pressure.
Protocol 2: Pre-washing the Silica Gel with Triethylamine
-
Pack the Column: Dry pack your column with silica gel or pack it as a slurry in your initial, non-polar solvent (e.g., hexane).
-
Prepare the Wash Solution: Prepare a solution of 1-2% triethylamine in your chosen mobile phase.
-
Wash the Silica Gel: Pass several column volumes of the triethylamine-containing wash solution through the column. Discard the eluted solvent.[1]
-
Equilibrate with Eluent: Flush the column with your pure eluent (without triethylamine) until the pH of the eluate is neutral.
-
Load and Elute: Load your sample and proceed with the chromatography as usual.
Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Factors contributing to decomposition on silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I use other substituted benzyl chlorides on silica gel without this issue?
A1: The stability of a substituted benzyl chloride on silica gel depends on the nature of the substituents. Electron-withdrawing groups (like the nitro group) can destabilize the benzylic carbocation intermediate that may form during decomposition, but the benzylic position is inherently reactive. Electron-donating groups can make the benzyl chloride even more susceptible to acid-catalyzed reactions. It is a good practice to assume any benzyl halide may have some sensitivity to acidic silica gel and to perform a stability test on a small scale first.
Q2: What are the major decomposition products of this compound on silica gel?
A2: The most common decomposition product is 3-nitrobenzyl alcohol, formed from the hydrolysis of the chloride. Other potential byproducts can include bis(3-nitrobenzyl) ether or polymeric materials, depending on the specific conditions and impurities present.
Q3: Is flash chromatography better or worse than gravity chromatography for this compound?
A3: Flash chromatography is generally preferred over gravity chromatography for sensitive compounds. The faster elution time in flash chromatography reduces the contact time between the compound and the acidic stationary phase, thereby minimizing the extent of decomposition.[4] Regardless of the method, deactivation of the silica gel is still recommended for optimal results.
References
Technical Support Center: Optimizing Reaction Yield for 3-Nitrobenzyl Chloride Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the alkylation of 3-nitrobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of alkylation reactions performed with this compound?
A1: this compound is a versatile electrophile used in various alkylation reactions. The most common applications involve the alkylation of nucleophiles such as active methylene (B1212753) compounds (e.g., malonic esters), amines (N-alkylation), and phenols (O-alkylation) to introduce the 3-nitrobenzyl group.
Q2: What are the primary challenges encountered during the alkylation of this compound?
A2: The main challenges include low reaction yield, the formation of side products due to polyalkylation, and competing O- versus C-alkylation in ambident nucleophiles.[1] The presence of the nitro group can also influence the reactivity of the benzylic position.
Q3: How does the choice of base and solvent impact the reaction outcome?
A3: The selection of an appropriate base and solvent system is critical for successful alkylation. The base should be strong enough to deprotonate the nucleophile effectively without promoting side reactions like elimination. Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions involving benzyl (B1604629) halides as they can help to solvate the cation of the base and enhance the nucleophilicity of the anion.[1][2]
Q4: What is phase-transfer catalysis and is it suitable for this reaction?
A4: Phase-transfer catalysis (PTC) is a powerful technique for reactions involving a water-soluble nucleophile and a water-insoluble electrophile like this compound. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. PTC often leads to higher yields, milder reaction conditions, and is a greener alternative.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inactive Nucleophile: The base may be too weak to deprotonate the nucleophile effectively.[1] 2. Poor Reagent Quality: this compound can degrade over time.[2] 3. Presence of Water: Moisture can quench the base and the nucleophilic anion.[1] 4. Low Reaction Temperature: The reaction may be too slow at ambient temperature.[2] | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the freshness and appropriate stoichiometry of the base. 2. Verify the purity of this compound and other reagents. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] 4. Gently heat the reaction mixture (e.g., to 50-80°C), while monitoring for side reactions.[4] |
| Formation of Multiple Products (Polyalkylation) | The mono-alkylated product is often more reactive than the starting nucleophile, leading to a second alkylation.[2] | 1. Use a slight excess of the nucleophile relative to this compound. 2. Add the this compound slowly and dropwise to the reaction mixture. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1] |
| Side Reaction: O-alkylation instead of C-alkylation (with ambident nucleophiles) | The reaction conditions (solvent, counter-ion, temperature) favor reaction at the oxygen atom over the carbon atom. | 1. Switch to a more polar aprotic solvent like DMSO or DMF to favor C-alkylation.[1] 2. The choice of base and its counter-ion can influence the selectivity. 3. Running the reaction at a lower temperature may favor the kinetically preferred product.[1] |
| Formation of a Complex Mixture of Byproducts | 1. Degradation: The reaction temperature may be too high, causing decomposition of reagents or products. 2. Side Reactions with Solvent: Some solvents may not be inert under the reaction conditions. | 1. Run the reaction at a lower temperature and monitor for product formation. 2. Ensure the chosen solvent is appropriate for the base and reaction conditions. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Benzylation of Diethyl Malonate
| Alkylating Agent | Base | Catalyst | Conditions | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | None | Microwave, 180 °C, 45 min | 68 | |
| Benzyl chloride | K₂CO₃ | TEBAC | Microwave, 60-80 °C, 3-4.5 min | 59-82 |
Note: This data is for benzyl halides and serves as a comparative reference for the alkylation of this compound.
Experimental Protocols
General Protocol for C-Alkylation of Diethyl Malonate with this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Deprotonation: To a stirred suspension of a suitable base (e.g., Sodium Hydride, 1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for the alkylation of a nucleophile with this compound.
Caption: A decision tree for troubleshooting common issues in this compound alkylation reactions.
References
Preventing the formation of byproducts in 3-Nitrobenzyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzyl chloride. The information herein is designed to help you prevent the formation of common byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in my reactions with this compound?
A1: The primary byproducts in reactions involving this compound typically arise from competing nucleophilic substitution and other side reactions. The most common include:
-
3-Nitrobenzyl alcohol: Formed via hydrolysis of the benzyl (B1604629) chloride, which can occur if there is residual moisture in your reagents or solvents.
-
3,3'-Dinitrodibenzyl ether: This can form through the reaction of this compound with 3-Nitrobenzyl alcohol (formed in situ via hydrolysis) or with an alkoxide nucleophile under Williamson ether synthesis conditions.[1]
-
Over-alkylation products: In reactions with amines, it's possible for the amine to be alkylated multiple times, especially if the stoichiometry is not carefully controlled.
-
Oxidation products: Although less common under standard nucleophilic substitution conditions, strong oxidizing agents or certain reaction conditions can lead to the formation of 3-Nitrobenzaldehyde.[2]
Q2: My reaction is sluggish or failing to proceed. What are the likely causes?
A2: Several factors can lead to low or no product yield:
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Poor quality of this compound: The starting material may have degraded, especially if it has been exposed to moisture.
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Insufficiently nucleophilic reagent: The nucleophile you are using may not be strong enough to displace the chloride.
-
Steric hindrance: Either the nucleophile or the substrate may be too sterically hindered for the reaction to proceed efficiently.
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Inappropriate solvent: The choice of solvent can significantly impact reaction rates. For SN2 reactions, polar aprotic solvents are generally preferred.
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
Q3: How can I minimize the formation of 3-Nitrobenzyl alcohol in my reaction?
A3: Preventing the formation of 3-Nitrobenzyl alcohol is critical for achieving high yields of your desired product. The key is to maintain strictly anhydrous (dry) conditions throughout your experiment.[3] This can be achieved by:
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Using freshly distilled or commercially available anhydrous solvents.
-
Drying all glassware in an oven prior to use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Ensuring your nucleophile and any other reagents are free of water.
Q4: I am observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A4: The formation of an alkene byproduct suggests that an E2 elimination reaction is competing with the desired SN2 nucleophilic substitution.[4] This is more likely to occur with sterically hindered substrates or when using a strong, sterically hindered base. To minimize elimination:
-
Use a less sterically hindered nucleophile if possible.
-
If a base is required, use a non-nucleophilic base and ensure the temperature is not excessively high.
-
Choose a solvent that favors substitution over elimination (e.g., polar aprotic solvents).
Troubleshooting Guides
Issue 1: High Levels of 3-Nitrobenzyl Alcohol Detected
| Potential Cause | Suggested Solution |
| Presence of water in the reaction. | Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Hydrolysis during workup. | Quench the reaction with a non-aqueous solution if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Impure starting material. | Verify the purity of the this compound before use. If necessary, recrystallize from a suitable solvent. |
Issue 2: Formation of 3,3'-Dinitrodibenzyl Ether
| Potential Cause | Suggested Solution |
| In situ formation of 3-Nitrobenzyl alcohol followed by reaction with this compound. | Strictly adhere to anhydrous conditions to prevent the initial formation of the alcohol. |
| Reaction with an alkoxide nucleophile. | When using an alkoxide, add the this compound slowly to a solution of the alkoxide to maintain a low concentration of the chloride and minimize self-reaction. |
Issue 3: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Poor nucleophilicity of the reacting amine/alcohol. | Consider using a stronger nucleophile or adding a catalyst. For amines, the addition of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine can improve the reaction rate by scavenging the HCl byproduct.[3][5] |
| Product loss during workup. | Optimize the extraction and purification steps. Ensure the pH of the aqueous phase is appropriate to prevent your product from partitioning into it. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine to minimize byproduct formation.
Materials:
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This compound
-
Amine of interest
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Non-nucleophilic base (e.g., triethylamine)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following tables provide illustrative data on the impact of reaction conditions on product and byproduct yields in reactions analogous to those with this compound.
Table 1: Influence of Solvent on the Williamson Ether Synthesis
| Alkyl Halide | Alcohol | Base | Solvent | Ether Yield (%) | Byproduct Yield (%) |
| Benzyl Chloride | Ethanol | NaH | THF | >90 | <10 |
| Benzyl Chloride | Ethanol | NaH | Ethanol | 70-80 | 20-30 |
| 2-Bromopropane | Ethanol | NaOEt | DMSO | ~20 | ~80 (propene) |
| 2-Bromopropane | Ethanol | NaOEt | Ethanol | ~40 | ~60 (propene) |
Data is generalized from typical outcomes of Williamson ether synthesis.[4][6]
Table 2: Effect of Reaction Conditions on the Amination of Benzyl Chloride Derivatives
| Benzyl Halide Derivative | Amine | Base | Solvent | Temperature (°C) | Desired Product Yield (%) |
| 4-Nitrobenzyl chloride | Morpholine | K₂CO₃ | DMF | 80 | >95 |
| Benzyl chloride | Aniline | None | Neat | 100 | ~90 |
| This compound | Piperidine | Et₃N | ACN | 25 | >90 |
| This compound | Piperidine | None | ACN | 25 | 50-60 |
Yields are approximate and based on general reactivity trends and protocols for related compounds.
Visualizations
References
Technical Support Center: 3-Nitrobenzyl Chloride Solubility and Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Nitrobenzyl chloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid that is poorly soluble in water but demonstrates good solubility in a range of common organic solvents. Qualitative assessments indicate solubility in ethers, alcohols, and chlorinated hydrocarbons.[1] For instance, it is soluble in ethanol, ether, benzene, acetic acid, ethyl acetate, and acetone.
Q2: Are there any quantitative data available for the solubility of this compound in organic solvents?
Q3: How can I overcome solubility issues with this compound in my reaction?
A3: Several strategies can be employed to address the poor solubility of this compound. These include:
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Solvent Selection: Choosing an appropriate solvent in which both this compound and your other reactants are soluble is the most straightforward approach.
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Co-solvent Systems: Using a mixture of solvents can often enhance the solubility of all reaction components.
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Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). PTC facilitates the transfer of a reactant from one phase to another, enabling the reaction to proceed.
Q4: What is Phase-Transfer Catalysis (PTC) and how does it apply to reactions with this compound?
A4: Phase-Transfer Catalysis (PTC) is a methodology used to facilitate reactions between reactants located in different phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction with the organic-soluble substrate, such as this compound, occurs. Benzyl (B1604629) chloride and its derivatives are excellent substrates for nucleophilic substitution reactions under PTC conditions.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent selection. | Consult the solubility data table below and select a solvent in which this compound has higher solubility. |
| Low temperature. | Gently warm the solvent while stirring to increase the rate of dissolution. Be mindful of the solvent's boiling point and the stability of your reactants. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration of this compound is below its saturation point. |
| Solid-state of the reactant. | If the reaction allows, consider melting the this compound (melting point: 44-47 °C) before adding it to the reaction mixture, though this is less common. |
Issue 2: My reaction is slow or not proceeding, and I suspect poor solubility is the cause.
| Potential Cause | Troubleshooting Step |
| Limited contact between reactants due to phase separation. | Implement Phase-Transfer Catalysis (PTC). This is particularly effective for reactions involving an aqueous or solid nucleophile and an organic-soluble electrophile like this compound. See the detailed experimental protocol below. |
| Inadequate mixing. | Increase the stirring rate to improve the interfacial area between phases, which can enhance the reaction rate in heterogeneous systems. |
| Co-solvent system is not optimal. | Experiment with different co-solvent ratios or different co-solvents to find a system that better solubilizes all reactants. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (g/100mL) |
| Water | Insoluble | < 0.1 (at 22 °C)[1] |
| Ethanol | Soluble | Data not available |
| Diethyl Ether | Soluble | Data not available |
| Benzene | Soluble | Data not available |
| Acetic Acid | Soluble | Data not available |
| Ethyl Acetate | Soluble | Data not available |
| Acetone | Soluble | Data not available |
| Chloroform (B151607) | Soluble | ~5.0 (estimated based on 4-Nitrobenzyl chloride) |
Experimental Protocols
Key Experiment: Nucleophilic Substitution of this compound using Phase-Transfer Catalysis (Example: Synthesis of 3-Nitrobenzyl Cyanide)
This protocol is adapted from the general procedure for the synthesis of benzyl cyanide and is applicable to this compound.
Materials:
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This compound
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Sodium cyanide (NaCN)
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Tetrabutylammonium (B224687) bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene (or another suitable organic solvent)
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Water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.2 equivalents) in water.
-
Addition of Catalyst and Aqueous Phase: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 equivalents), to the solution of this compound in toluene. With vigorous stirring, add the aqueous solution of sodium cyanide to the reaction flask.
-
Reaction: Heat the two-phase mixture to a gentle reflux (around 80-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-Nitrobenzyl cyanide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-Nitrobenzyl cyanide via PTC.
Caption: Mechanism of Phase-Transfer Catalysis for nucleophilic substitution.
References
Troubleshooting incomplete reactions with 3-Nitrobenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a versatile reagent commonly used in organic synthesis. Its primary applications include:
-
Alkylation of Nucleophiles: It serves as an electrophile for the introduction of the 3-nitrobenzyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions. This is a key step in the synthesis of more complex molecules.
-
Protecting Group Chemistry: The 3-nitrobenzyl group can be used as a photolabile protecting group for various functional groups.
-
Synthesis of Heterocyclic Compounds: It is a precursor in the synthesis of various nitrogen-containing heterocyclic compounds.
-
Preparation of 3-Nitrobenzyl Azide (B81097): This can be used in "click chemistry" reactions, such as the azide-alkyne cycloaddition.
Q2: What are the common causes of incomplete or low-yielding reactions with this compound?
Incomplete reactions are frequently due to one or more of the following factors:
-
Moisture: this compound is sensitive to moisture and can hydrolyze to the unreactive 3-nitrobenzyl alcohol.
-
Suboptimal Reaction Temperature: The reaction rate can be highly dependent on temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.
-
Incorrect Stoichiometry: An inappropriate ratio of this compound to the nucleophile can result in an incomplete reaction.
-
Poor Quality Reagents: The purity of this compound, the nucleophile, and the solvent is crucial for a successful reaction.
-
Inadequate Base: In reactions where a proton is generated (e.g., alkylation of amines), an insufficient amount or a poorly chosen base can quench the nucleophile and halt the reaction.
Q3: What are the typical side reactions observed when using this compound?
The most common side reactions include:
-
Hydrolysis: Reaction with residual water in the solvent or reagents to form 3-nitrobenzyl alcohol.
-
Over-alkylation: In the case of primary amines, reaction with the product to form a tertiary amine and even a quaternary ammonium (B1175870) salt.
-
Elimination Reactions: Although less common for benzyl (B1604629) halides, under strongly basic conditions, elimination to form a nitrostyrene (B7858105) derivative is possible.
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like dimethylformamide (DMF), can react with benzyl halides under certain conditions, leading to impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded this compound | Use a fresh bottle of this compound or verify the purity of the existing stock. The compound should be a pale yellow solid. Discoloration may indicate degradation. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the nucleophile is dry. |
| Insufficiently Reactive Nucleophile | Consider using a stronger base to deprotonate the nucleophile fully. For weakly nucleophilic amines, a catalyst such as sodium iodide can sometimes be used to facilitate the reaction via an in-situ Finkelstein reaction. |
| Suboptimal Temperature | For slow reactions, consider gently heating the reaction mixture. Monitor the reaction by TLC to avoid decomposition at higher temperatures. For highly exothermic reactions, cooling the reaction mixture before and during the addition of this compound may be necessary. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the this compound if the nucleophile is not the limiting reagent. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Mitigation Strategy |
| 3-Nitrobenzyl alcohol | Hydrolysis of this compound due to moisture. | Follow strict anhydrous reaction conditions. |
| Di- or Tri-benzylated Amine | Over-alkylation of a primary or secondary amine. | Use a larger excess of the amine (if feasible) or add the this compound slowly to a solution of the amine to maintain a low concentration of the electrophile. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, moderately increase the temperature, or adjust the stoichiometry of the reactants. |
| High Molecular Weight Byproducts | Polymerization or self-condensation at elevated temperatures. | Maintain a lower reaction temperature and avoid prolonged heating. |
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the nucleophilic substitution of this compound with common nucleophiles. Note that yields can vary significantly based on the specific substrate, scale, and purification method.
Table 1: N-Alkylation of Amines with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | NaHCO₃ | Water/Ethanol (B145695) | 90-95 | 4 | ~85-87 (analogous reaction) | [Adapted from Organic Syntheses Procedure for benzylaniline] |
| N-ethylaniline | Na₂CO₃ | None (neat) | 94-96 | 12 | >96 (analogous reaction) | [US5536877A] |
| Piperidine | K₂CO₃ | Ethanol | 80 (Microwave) | 0.67 | High (not quantified) | [ECHEMI Forum Discussion] |
Table 2: Synthesis of 3-Nitrobenzyl Azide
| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | PEG-400 | None (neat) | Room Temp. | 2.5 | 95 (for benzyl chloride) | [CN101906007B] |
| Sodium Azide | None | DMSO | Room Temp. | Overnight | 73 (for benzyl bromide) | [ChemSpider Synthetic Pages] |
| Sodium Azide | None | DMF | Room Temp. | 12 | 95 (for benzyl chloride) | [Redox Reaction between Benzyl Azides and Aryl Azides] |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Aniline with this compound
This protocol is adapted from a general procedure for the synthesis of benzylaniline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.
-
Heating: Heat the mixture to 90-95°C with vigorous stirring.
-
Addition of this compound: Slowly add a solution of this compound (1 equivalent) in a minimal amount of ethanol from the dropping funnel over 1.5-2 hours.
-
Reaction: Maintain the reaction at 90-95°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture with suction and separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess aniline by distillation under reduced pressure. The product, N-(3-nitrobenzyl)aniline, can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 3-Nitrobenzyl Azide
This protocol is adapted from a general procedure for the synthesis of benzyl azides.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-nitrobenzyl azide. The crude product may be of sufficient purity for subsequent steps or can be purified by column chromatography.
Mandatory Visualization
Troubleshooting Logic for Incomplete Reactions
Caption: Troubleshooting workflow for incomplete reactions.
Experimental Workflow for N-Alkylation of an Amine
Managing the lachrymatory properties of 3-Nitrobenzyl chloride safely
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Nitrobenzyl chloride. Its potent lachrymatory and corrosive properties demand strict adherence to safety protocols to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[3] Inhalation may lead to respiratory irritation.[1][4]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In any case of exposure, immediately call a poison center or doctor for medical advice.[5]
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Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[6]
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Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1]
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Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Appropriate PPE is crucial for preventing exposure. This includes:
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Eye/Face Protection: Chemical safety goggles or a face shield.[2][4]
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Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile.[4]
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Body Protection: A lab coat or a full chemical-resistant suit.[4]
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Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when dust or aerosols may be generated.[1] Work should be conducted in a chemical fume hood.[4][5]
Q4: How should this compound be stored?
A4: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][7] It should be stored away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1][5] The storage area should be designated for corrosive materials.[5][8]
Q5: What is the correct procedure for disposing of this compound waste?
A5: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5] Do not empty into drains.[5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Eye and respiratory irritation in the lab. | Improper handling outside of a fume hood, inadequate ventilation, or a small spill. | 1. Evacuate the immediate area. 2. If safe to do so, ensure the container is sealed and ventilation is increased. 3. If a spill has occurred, follow the spill cleanup protocol. 4. All personnel in the affected area should be evaluated for exposure. |
| Skin irritation or burns despite wearing gloves. | Glove material not resistant to this compound, or a tear in the glove. | 1. Immediately remove the contaminated glove. 2. Wash the affected area with soap and water for at least 15 minutes.[5] 3. Seek immediate medical attention.[5] 4. Review the type of gloves being used to ensure they are appropriate for handling this chemical. |
| Solid material has become discolored or appears wet. | The container may not have been sealed properly, leading to moisture absorption. | 1. Handle the material with extreme caution in a chemical fume hood. 2. Do not use the material if its integrity is questionable. 3. Dispose of the compromised material according to hazardous waste guidelines.[5] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [7][9] |
| Molecular Weight | 171.58 g/mol | [8][10] |
| Appearance | Colorless or slightly yellow liquid/solid | [7] |
| Melting Point | 43-47 °C | [8] |
| Boiling Point | 85-87 °C at 5 mmHg | [8] |
| Flash Point | 110 °C (closed cup) | [8] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: chemical-resistant gloves, safety goggles, face shield, lab coat, and a properly calibrated analytical balance inside the fume hood.
-
Prepare a waste container for contaminated materials within the fume hood.
-
-
Procedure:
-
Don all required PPE before handling the chemical.
-
Place a weighing boat on the balance and tare it.
-
Carefully open the this compound container inside the fume hood.
-
Using a clean, chemical-resistant spatula, transfer the desired amount of the solid to the weighing boat.
-
Securely close the primary container.
-
Record the weight and proceed with the experimental work within the fume hood.
-
-
Cleanup:
-
Clean the spatula with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinse as hazardous waste.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly.
-
Protocol 2: Spill Decontamination Procedure
-
Immediate Response:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If the spill is large or involves a significant release of dust or vapor, activate the emergency alarm and evacuate the laboratory.
-
If trained and safe to do so, and the spill is small, proceed with cleanup.
-
-
Containment and Cleanup (for trained personnel only):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material like sand or vermiculite.[1]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5] Avoid creating dust.[5]
-
Do not use water to clean the spill, as this compound can react with water.[5]
-
-
Final Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), collecting the cloth as hazardous waste.
-
Ventilate the area until air monitoring indicates it is safe to return.
-
Report the spill to the laboratory supervisor or safety officer.
-
Visualizations
Caption: Decision workflow for responding to a this compound spill.
Caption: Recommended PPE donning and doffing sequence for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aozunasia.com [aozunasia.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. chembk.com [chembk.com]
- 8. This compound 97 619-23-8 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. alpha-Chloro-m-nitrotoluene | C7H6ClNO2 | CID 12078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Purification of 3-Nitrobenzyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis and purification of 3-nitrobenzyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the scalable synthesis of 3-nitrobenzyl alcohol?
The most common and economically viable starting material for the scalable synthesis of 3-nitrobenzyl alcohol is 3-nitrobenzaldehyde (B41214). The reduction of the aldehyde to the corresponding alcohol is a high-yielding and well-established transformation.[1] Alternative routes starting from 3-nitrophenylboronic acid and formaldehyde (B43269) have also been reported.[2]
Q2: I am observing a low yield in the synthesis of 3-nitrobenzyl bromide from 3-nitrotoluene (B166867). What are the potential causes and solutions?
Low yields in the bromination of 3-nitrotoluene can be attributed to several factors. Incomplete reaction is a common issue. To address this, consider increasing the reaction time or temperature, though careful optimization is necessary to avoid side reactions.[3] The choice of brominating agent and initiator is also critical for achieving high yields.
Q3: During the synthesis of 3-nitrobenzyl chloride from 3-nitrobenzyl alcohol using thionyl chloride, I am getting significant charring and side product formation. How can I minimize this?
Charring and the formation of side products during the reaction of 3-nitrobenzyl alcohol with thionyl chloride are often due to the strong acidic conditions and exothermic nature of the reaction. To mitigate this, it is crucial to control the reaction temperature by slow, dropwise addition of thionyl chloride to a cooled solution of the alcohol. Using a solvent can also help to dissipate heat and moderate the reaction.
Q4: What are the best purification methods for crude 3-nitrobenzyl derivatives?
The most effective purification methods for 3-nitrobenzyl derivatives are recrystallization and column chromatography. The choice of method depends on the nature of the impurities. Recrystallization is particularly effective for removing minor impurities and obtaining highly crystalline products.[4] Column chromatography is useful for separating the desired product from byproducts with similar polarities.[2]
Q5: My purified 3-nitrobenzyl derivative is a yellow or brownish color. What is the likely cause and how can I decolorize it?
A yellow or brownish hue in the final product often indicates the presence of colored impurities, which can include nitrophenolic compounds or other aromatic byproducts. These can often be effectively removed by treating a solution of the crude product with activated charcoal before a final recrystallization step.[4]
Troubleshooting Guides
Synthesis of 3-Nitrobenzyl Alcohol via Reduction of 3-Nitrobenzaldehyde
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent (e.g., NaBH₄).[1]2. Low reaction temperature or insufficient reaction time.[1] | 1. Increase the molar equivalents of the reducing agent.2. Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor progress using Thin Layer Chromatography (TLC). |
| Low Yield After Workup | The product has some water solubility and can be lost in the aqueous phase during extraction. | Saturate the aqueous layer with a brine solution (saturated NaCl) to decrease the solubility of the product before extraction. Perform multiple extractions with an appropriate organic solvent like dichloromethane (B109758) (CH₂Cl₂).[1] |
| Formation of Side Products | Over-reduction or side reactions due to harsh conditions. | Maintain the recommended reaction temperature (e.g., 0 °C for NaBH₄ reduction) and quench the reaction promptly once the starting material is consumed.[1] |
Purification by Recrystallization
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of Product | The chosen solvent is too effective at dissolving the compound, even at low temperatures.[5] | Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, and hexane/ethyl acetate.[6] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. | Ensure the crude product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Crystals are colored | Presence of colored impurities. | Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Boil for a few minutes, then filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzyl Alcohol[1]
This protocol describes the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride (B1222165).
Materials:
-
3-Nitrobenzaldehyde (1.32 mol, 200 g)
-
Methanol (B129727) (1000 mL)
-
Sodium borohydride (NaBH₄) (0.66 mol, 25 g)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice-water bath
-
Brine solution
Procedure:
-
Dissolve 3-nitrobenzaldehyde in methanol in a flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Re-cool the reaction mixture to 0 °C and quench it by adding ice-water.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (5 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain 3-nitrobenzyl alcohol.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Nitrobenzaldehyde (200 g) |
| Product | 3-Nitrobenzyl Alcohol (190.7 g) |
| Yield | 93% |
Protocol 2: Synthesis of 3-Nitrobenzoyl Chloride[7]
This protocol details the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using thionyl chloride.
Materials:
-
3-Nitrobenzoic acid (18 mmol, 3 g)
-
Thionyl chloride (25 mL)
Procedure:
-
Add thionyl chloride to 3-nitrobenzoic acid in a flask equipped with a reflux condenser.
-
Stir the mixture at reflux for 6 hours.
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.
-
The residue is dried to obtain 3-nitrobenzoyl chloride as a yellow solid.
Visualizations
Caption: Workflow for the synthesis of 3-nitrobenzyl alcohol.
Caption: Simplified logic of 3-nitrobenzyl derivatives as anticancer prodrugs.
References
Validation & Comparative
Reactivity Face-Off: 3-Nitrobenzyl Chloride vs. 4-Nitrobenzyl Chloride in Nucleophilic Substitution and Reduction Reactions
In the realm of organic synthesis and drug development, the reactivity of substituted benzyl (B1604629) halides is a critical parameter influencing reaction pathways and product yields. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers, 3-nitrobenzyl chloride and 4-nitrobenzyl chloride, in two key chemical transformations: nucleophilic substitution (specifically solvolysis) and reduction of the nitro group. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.
Nucleophilic Substitution: A Tale of Two Isomers in Solvolysis
The solvolysis of benzyl chlorides, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a clear lens through which to examine the electronic effects of the nitro group's position on the reactivity of the benzylic carbon.
Quantitative Comparison of Solvolysis Rates
A key study on the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C provides crucial quantitative data for a direct comparison of the 3-nitro and 4-nitro isomers.[1][2] The first-order rate constants (k_solv) for these reactions are summarized in the table below.
| Compound | Substituent Position | First-Order Rate Constant (k_solv) at 25°C (s⁻¹) |
| This compound | meta | 3.5 x 10⁻⁷ |
| 4-Nitrobenzyl chloride | para | 1.8 x 10⁻⁷ |
| 3,4-Dinitrobenzyl chloride | meta and para | 1.1 x 10⁻⁸ |
Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides in 20% acetonitrile in water.[1][2]
As the data indicates, This compound undergoes solvolysis at a rate approximately twice that of 4-nitrobenzyl chloride under these conditions. The presence of an additional nitro group in the 3 and 4 positions, as in 3,4-dinitrobenzyl chloride, leads to a significant decrease in the reaction rate.[1][2]
The observed difference in reactivity can be attributed to the electronic effects of the nitro group. In the para position, the strong electron-withdrawing resonance effect of the nitro group destabilizes the developing positive charge on the benzylic carbon in the transition state of an S(_N)1-like solvolysis. This destabilization is less pronounced when the nitro group is in the meta position, where its electron-withdrawing effect is primarily inductive.
Experimental Protocol: Determination of Solvolysis Rate by UV-Vis Spectroscopy
The first-order rate constants for the solvolysis of substituted benzyl chlorides can be determined by monitoring the reaction progress using UV-Vis spectroscopy.[1]
Materials:
-
This compound or 4-nitrobenzyl chloride
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (B79767) (for maintaining constant ionic strength)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a 20% (v/v) acetonitrile-water solvent mixture.
-
Dissolve a known concentration of the nitrobenzyl chloride in the solvent mixture. The concentration should be chosen to give a suitable absorbance change during the reaction.
-
Maintain a constant ionic strength, for example, at 0.80 M using sodium perchlorate.[1]
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The first-order rate constant (k_solv) can be calculated from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is another fundamental transformation. The reactivity of the nitro group can be influenced by its position on the aromatic ring.
Comparative Reactivity in Electrochemical Reduction
Experimental Protocol: General Reduction using Zinc and Ammonium (B1175870) Chloride
A common method for the reduction of aromatic nitro compounds to the corresponding hydroxylamines involves the use of zinc dust in the presence of ammonium chloride.[3][4]
Materials:
-
This compound or 4-nitrobenzyl chloride
-
Zinc dust
-
Ammonium chloride
-
Water
-
Ethanol (as a co-solvent if needed for solubility)
Procedure:
-
In a round-bottom flask, dissolve the nitrobenzyl chloride in a suitable solvent (e.g., water or an ethanol/water mixture).
-
Add ammonium chloride to the solution and stir to dissolve.
-
While stirring vigorously, add zinc dust portion-wise to control the exothermic reaction.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove excess zinc and zinc oxide.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Conclusion
The reactivity of this compound and 4-nitrobenzyl chloride is significantly influenced by the position of the nitro substituent. In nucleophilic substitution reactions, such as solvolysis, the 3-nitro isomer exhibits a higher reaction rate than the 4-nitro isomer due to the less pronounced destabilizing effect of the meta-positioned nitro group on the reaction's transition state. While direct comparative kinetic data for their chemical reduction is scarce, the electronic differences between the two isomers suggest that their reactivity in reduction reactions would also differ. This guide provides the foundational data and experimental frameworks to assist researchers in selecting the appropriate isomer and reaction conditions for their specific synthetic goals.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
3-Nitrobenzyl Bromide: A Superior Alternative to 3-Nitrobenzyl Chloride for Protecting Group Chemistry
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the protection of sensitive functional groups, 3-Nitrobenzyl bromide emerges as a more reactive and advantageous alternative to its chlorinated counterpart, 3-Nitrobenzyl chloride. This guide provides a detailed comparison of the two reagents, supported by fundamental principles of chemical reactivity and illustrative experimental protocols, to aid in the selection of the optimal protecting agent for your synthetic needs.
The enhanced reactivity of 3-Nitrobenzyl bromide stems from the intrinsic properties of the leaving group. Bromide is a significantly better leaving group than chloride due to its larger atomic size and greater polarizability.[1] This allows the negative charge to be more effectively dispersed and stabilized in the transition state of nucleophilic substitution reactions, leading to lower activation energies and faster reaction rates. Consequently, reactions involving 3-Nitrobenzyl bromide typically proceed more rapidly and under milder conditions than those with this compound.
Performance Comparison: Reactivity and Applications
The primary application of 3-nitrobenzyl halides in organic synthesis is for the introduction of the 3-nitrobenzyl (NB) protecting group for alcohols, phenols, and amines. The NB group is valued for its stability under a range of reaction conditions and its susceptibility to photolytic cleavage, which allows for mild and selective deprotection.
While direct, side-by-side kinetic studies for the 3-nitrobenzyl series are not extensively published, the well-established principles of halide leaving group ability (I > Br > Cl > F) provide a strong basis for predicting their relative performance. A kinetic study on the solvolysis of ortho- and para-nitrobenzyl halides demonstrated that the reactivity of the bromide is significantly higher than that of the chloride in various solvents. This fundamental difference in reactivity translates to tangible benefits in the laboratory, including shorter reaction times, potentially higher yields due to reduced side reactions, and the possibility of using milder bases or lower temperatures.
Table 1: Qualitative Comparison of 3-Nitrobenzyl Bromide and this compound
| Feature | 3-Nitrobenzyl Bromide | This compound |
| Reactivity | High | Moderate |
| Leaving Group Ability | Excellent | Good |
| Typical Reaction Times | Shorter | Longer |
| Reaction Conditions | Milder (e.g., lower temperatures, weaker bases) | More forcing conditions may be required |
| Potential for Side Reactions | Lower, due to faster desired reaction | Higher, due to longer reaction times and potentially harsher conditions |
| Cost | Generally higher | Generally lower |
| Handling and Storage | Lachrymator, moisture sensitive. Store in a cool, dry place. | Corrosive, moisture sensitive. Store in a cool, dry place. |
Experimental Protocols
The following are representative protocols for the protection of a phenol (B47542) and an amine using a 3-nitrobenzyl halide. Given the higher reactivity of 3-Nitrobenzyl bromide, it is anticipated that reactions with this reagent will proceed faster and may be successful under conditions where the chloride shows low conversion.
Protection of Phenol as a 3-Nitrobenzyl Ether
Materials:
-
Phenol (1.0 eq)
-
3-Nitrobenzyl bromide or this compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol in anhydrous DMF, add potassium carbonate.
-
Add the 3-nitrobenzyl halide to the mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: The reaction with 3-Nitrobenzyl bromide is expected to reach completion in a significantly shorter time frame compared to this compound under the same conditions.
Protection of Aniline (B41778) as a 3-Nitrobenzyl Amine
Materials:
-
Aniline (1.0 eq)
-
3-Nitrobenzyl bromide or this compound (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve aniline and triethylamine in anhydrous DCM.
-
Slowly add a solution of the 3-nitrobenzyl halide in anhydrous DCM to the mixture at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Due to the higher reactivity of 3-Nitrobenzyl bromide, the N-alkylation of aniline is expected to be more efficient, leading to higher yields in a shorter period compared to the chloride.
Visualizing the Workflow and Comparison
To illustrate the decision-making process and the reaction workflow, the following diagrams are provided.
Caption: General workflow for the protection of alcohols or amines using a 3-nitrobenzyl halide.
Caption: Logical comparison of 3-Nitrobenzyl bromide and this compound.
Safety and Handling
Both 3-Nitrobenzyl bromide and this compound are corrosive and lachrymatory compounds.[2][3][4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling these reagents. All manipulations should be performed in a well-ventilated fume hood. These compounds are also sensitive to moisture and should be stored in a cool, dry place.
Conclusion
For the protection of alcohols and amines with the 3-nitrobenzyl group, 3-Nitrobenzyl bromide offers a clear advantage in terms of reactivity over this compound. This increased reactivity, a direct consequence of the superior leaving group ability of bromide, can lead to shorter reaction times, milder reaction conditions, and potentially higher yields. While this compound may be a more economical option, the benefits in efficiency and process optimization offered by 3-Nitrobenzyl bromide make it the preferred reagent for many applications in research and development. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the sensitivity of the substrate, desired reaction times, and economic considerations.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-MS Analysis for the Validation of 3-Nitrobenzyl Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-nitrobenzyl derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for monitoring chemical reactions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of HPLC-MS with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 3-nitrobenzyl derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the validation of 3-nitrobenzyl derivatives depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. HPLC-MS is a versatile technique suitable for a broad range of non-volatile and thermally labile compounds, while GC-MS is well-suited for volatile and thermally stable compounds.[1]
Table 1: Comparison of HPLC-MS and GC-MS for the Analysis of 3-Nitrobenzyl Derivatives
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Specificity | Very high; provides structural information for impurity identification. | Very high; provides structural information for impurity identification. |
| Sensitivity | Very high (pg to fg level). | Very high (pg to fg level). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; derivatization may be required for some polar analytes.[1] |
| Sample Throughput | Moderate to high, especially with the use of autosamplers. | Moderate, can be lower if derivatization is required. |
| Cost (Operational) | High (solvents, columns, MS maintenance). | Moderate to high (gases, columns, derivatizing agents, MS maintenance). |
Experimental Protocols
HPLC-MS Method for 3-Nitrobenzyl Derivatives
This protocol describes a general reversed-phase HPLC-MS method for the quantitative determination of 3-nitrobenzyl derivatives.
Chromatographic and MS Conditions:
-
Instrument: A standard HPLC system coupled with a triple quadrupole or high-resolution mass spectrometer.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the 3-nitrobenzyl derivative reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration of 100 µg/mL of the 3-nitrobenzyl derivative.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Validation Parameters:
-
Specificity: Assessed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: Determined by analyzing a series of at least five standard solutions over the range of 50% to 150% of the nominal concentration. The correlation coefficient (R²) should be ≥ 0.99.[4]
-
Accuracy: Evaluated through recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4]
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of ≤ 2.0%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ.[4]
GC-MS Method for 3-Nitrobenzyl Derivatives
This protocol outlines a general GC-MS method suitable for volatile 3-nitrobenzyl derivatives.
Chromatographic and MS Conditions:
-
Instrument: A standard GC system coupled with a mass spectrometer.
-
Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5).[5]
-
Carrier Gas: Helium or Nitrogen.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Optimized for the specific analyte, for example, start at 100°C, hold for 1 min, then ramp to 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the 3-nitrobenzyl derivative in a suitable solvent like methanol (B129727) or acetone. Prepare working standards by diluting the stock solution.[5]
-
Sample Solution: Dissolve the sample in the chosen solvent to a suitable concentration.[5]
-
Derivatization (if necessary): For less volatile or polar derivatives, a silylation step may be required to improve volatility and thermal stability.[5]
Data Presentation
The following tables summarize the typical performance characteristics of HPLC-MS and GC-MS methods for the analysis of nitroaromatic compounds, providing a basis for comparison.
Table 2: Performance Characteristics of HPLC-MS for Nitroaromatic Compounds
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Data is representative for nitroaromatic compounds and may vary for specific 3-nitrobenzyl derivatives.[1]
Table 3: Performance Characteristics of GC-MS for Nitroaromatic Compounds
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 5.0% |
| - Intermediate Precision | ≤ 5.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
Data is representative for nitroaromatic compounds and may vary for specific 3-nitrobenzyl derivatives.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-MS analysis and the logical relationship of validation parameters.
Caption: Experimental workflow for HPLC-MS analysis of 3-nitrobenzyl derivatives.
References
Spectroscopic analysis to confirm the structure of 3-Nitrobenzyl ether
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-nitrobenzyl ether, alongside common alternatives, benzyl (B1604629) ether and 4-methoxybenzyl ether. Detailed experimental protocols and visual workflows are included to support accurate structural elucidation.
The benzyl group is a widely utilized protecting group in organic synthesis. The choice of a specific benzyl ether can be critical, depending on the desired stability and cleavage conditions. The inclusion of a nitro group, as in 3-nitrobenzyl ether, alters the electronic properties of the molecule, which is reflected in its spectroscopic signatures. This guide offers a direct comparison of the key spectral features of 3-nitrobenzyl ether with the unsubstituted benzyl ether and the electron-rich 4-methoxybenzyl ether, providing a clear framework for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-nitrobenzyl ether and its common alternatives. This quantitative data allows for a direct comparison of their characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (ppm) | Other Protons (ppm) |
| 3-Nitrobenzyl Ether | 8.12 (s, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.35-7.45 (m, 6H) | 5.15 (s, 2H) | |
| Benzyl Ether | 7.25-7.40 (m, 10H) | 4.58 (s, 4H) | |
| 4-Methoxybenzyl Ether | 7.20-7.35 (m, 4H), 6.85-6.95 (m, 4H) | 4.45 (s, 4H) | 3.80 (s, 6H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-C (ppm) | -CH₂- (ppm) | Other Carbons (ppm) |
| 3-Nitrobenzyl Ether | 159.2, 148.8, 136.5, 129.8, 128.8, 128.4, 128.0, 122.5, 115.5, 109.8 | 70.5 | |
| Benzyl Ether | 137.9, 128.5, 127.9, 127.7 | 72.2 | |
| 4-Methoxybenzyl Ether | 159.3, 130.8, 129.5, 113.9 | 71.5 | 55.3 (-OCH₃) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Peaks |
| 3-Nitrobenzyl Ether | ~3100-3000 (Ar C-H stretch), ~2900 (C-H stretch), ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch) |
| Benzyl Ether | ~3100-3000 (Ar C-H stretch), ~2900 (C-H stretch), ~1100 (C-O stretch) |
| 4-Methoxybenzyl Ether | ~3100-3000 (Ar C-H stretch), ~2950, 2850 (C-H stretch), ~1245 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 3-Nitrobenzyl Ether | 229 | 138, 107, 91 (tropylium ion), 77 |
| Benzyl Ether | 198 | 107, 91 (tropylium ion), 77 |
| 4-Methoxybenzyl Ether | 258 | 121 (p-methoxybenzyl cation), 91 (tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for the structural confirmation of 3-nitrobenzyl ether and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using an FTIR spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 40-400
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of an organic compound like 3-nitrobenzyl ether.
Caption: Workflow for the spectroscopic confirmation of 3-Nitrobenzyl ether.
The Decisive Factor: A Comparative Analysis of Bases in 3-Nitrobenzyl Chloride Reactions
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving high yields and purity. In the realm of nucleophilic substitution reactions involving 3-nitrobenzyl chloride, the choice of base is a critical determinant of success. This guide provides an objective comparison of the efficacy of common bases, supported by experimental data, to aid in the selection of the most suitable catalyst for your synthetic needs.
This compound is a versatile reagent in organic synthesis, frequently employed in the introduction of the 3-nitrobenzyl moiety onto a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, where a base plays a crucial role in either activating the nucleophile or scavenging the hydrochloric acid byproduct. The efficiency of this process is significantly influenced by the strength, steric hindrance, and solubility of the base employed.
Comparative Performance of Common Bases
The selection of an appropriate base is contingent upon the specific nucleophile and solvent system. While a universally "best" base does not exist, a comparative analysis of commonly used inorganic and organic bases reveals distinct advantages and disadvantages.
| Base | Nucleophile Type | Typical Solvent | Relative Reaction Rate | Typical Yield (%) | Key Considerations |
| Sodium Hydroxide (B78521) (NaOH) | Alcohols, Phenols | Biphasic (e.g., Dichloromethane/Water) | Fast | 75-90 | Strong base, can promote side reactions like hydrolysis of the benzyl (B1604629) chloride. Particularly effective for deprotonating phenols to the more reactive phenoxide ions.[1][2] |
| Potassium Carbonate (K₂CO₃) | Amines, Phenols | Polar aprotic (e.g., DMF, Acetonitrile) | Moderate | 80-95 | Mild and inexpensive inorganic base. Its heterogeneous nature in some organic solvents can sometimes lead to longer reaction times but often results in cleaner reactions with easier work-up.[3] |
| Triethylamine (B128534) (Et₃N) | Amines, Alcohols | Aprotic (e.g., Dichloromethane, THF) | Fast | 85-98 | Soluble in most organic solvents, leading to homogeneous reaction mixtures and often faster reaction rates. Acts as an HCl scavenger. Its volatility simplifies removal during workup.[3][4][5] |
| Pyridine | Alcohols, Amines | Aprotic (e.g., Dichloromethane, Toluene) | Moderate to Fast | 70-90 | Acts as both a nucleophilic catalyst and an acid scavenger. Can be effective but is often more difficult to remove than triethylamine due to its higher boiling point. |
Note: The quantitative data presented in this table is a synthesis of typical results reported in the literature for similar nucleophilic substitution reactions involving substituted benzyl halides and may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the reaction of this compound with a model amine and phenol (B47542) using different bases.
Experimental Protocol 1: Reaction of this compound with Aniline (B41778) using Potassium Carbonate
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of aniline in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in DMF dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Reaction of this compound with Phenol using Sodium Hydroxide
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.
-
In a separate flask, dissolve this compound in dichloromethane.
-
Transfer the aqueous sodium phenoxide solution to the solution of this compound.
-
Stir the biphasic mixture vigorously at room temperature. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can accelerate the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.[1][2]
Experimental Protocol 3: Reaction of this compound with Benzylamine (B48309) using Triethylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzylamine and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reaction Workflow and Signaling Pathways
To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the reaction of this compound.
Caption: Simplified mechanism of nucleophilic substitution on this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
Comparative Kinetic Analysis of 3-Nitrobenzyl Chloride Reactions with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-nitrobenzyl chloride with various amines. The information is intended to assist researchers in understanding the reactivity of this important substrate and in designing related synthetic routes. The data and protocols are compiled from published kinetic studies.
The reaction of this compound with amines, a class of nucleophilic substitution reactions, is of significant interest in organic synthesis, particularly in the preparation of various pharmaceutical intermediates. The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the reactivity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) chloride. The reaction typically proceeds via a second-order nucleophilic substitution (SN2) mechanism.
Comparative Kinetic Data
| Amine | Class | Nucleophile | Expected Relative Rate with this compound | Analogous Second-Order Rate Constants (k₂) with p-Nitrobenzyl Bromide in Nitrobenzene-Ethanol |
| n-Butylamine | Primary Aliphatic | Strong | Very Fast | 8.24 x 10⁻² L mol⁻¹ min⁻¹[1] |
| Piperidine | Secondary Aliphatic | Strong | Very Fast | Not Available |
| Aniline | Primary Aromatic | Weak | Slow | 0.6 x 10⁻² L mol⁻¹ min⁻¹ (for Benzyl Bromide)[1] |
| Pyridine | Aromatic Heterocycle | Weak | Slow | Not Available |
Note: The provided rate constants are for p-nitrobenzyl bromide and benzyl bromide and are intended to illustrate the general trend in reactivity. It is established that aliphatic amines react significantly faster than aromatic amines with benzyl halides[1]. The electron-withdrawing nitro group in this compound is expected to decrease the reaction rate compared to unsubstituted benzyl chloride due to the retardation of the process by electron-attracting substituents in the substrate.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on the reaction of this compound with amines. These protocols are based on common practices for monitoring the kinetics of SN2 reactions.
Method 1: Conductometric Analysis
This method is suitable for monitoring the progress of the reaction by measuring the change in electrical conductivity of the solution as ionic products are formed.
Materials:
-
This compound
-
Amine (e.g., n-butylamine, piperidine, aniline)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Conductivity meter and cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of this compound and the amine of known concentrations in the chosen anhydrous solvent.
-
Equilibrate the stock solutions and the conductivity cell in a thermostated water bath to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).
-
To initiate the reaction, mix equal volumes of the this compound and amine solutions directly in the conductivity cell.
-
Immediately start recording the conductivity of the solution at regular time intervals.
-
Continue monitoring until the conductivity reaches a constant value, indicating the completion of the reaction.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t, which can be related to the change in conductivity.
Method 2: Titrimetric Analysis
This method involves quenching the reaction at different time intervals and titrating the amount of halide ion produced.
Materials:
-
This compound
-
Amine
-
Solvent (e.g., ethanol-nitrobenzene mixture)
-
Quenching solution (e.g., cold dilute nitric acid)
-
Standard silver nitrate (B79036) (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator
-
Thermostated water bath
-
Reaction flasks, pipettes, and burette
Procedure:
-
Prepare solutions of this compound and the amine of known concentrations in the chosen solvent.
-
Place the reaction flasks containing the reactant solutions in a thermostated water bath to reach the desired temperature.
-
Mix the solutions to start the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a cold quenching solution.
-
Titrate the liberated chloride ions in the quenched sample with a standard solution of silver nitrate using potassium chromate as an indicator (Mohr's method).
-
The concentration of the product formed at each time interval is calculated from the volume of AgNO₃ consumed.
-
The second-order rate constant (k₂) is then determined by plotting the appropriate integrated rate law expression.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to 3-Nitrobenzyl Photolabile Protecting Groups: Uncaging Efficiencies and Methodologies
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), particularly those based on the 3-nitrobenzyl scaffold, offer a powerful tool for achieving this control. This guide provides an objective comparison of the quantum yields of various 3-nitrobenzyl PPGs, supported by experimental data, and details the methodologies for their evaluation.
The efficacy of a photolabile protecting group is fundamentally determined by its quantum yield (Φ), which represents the efficiency of a photochemical process. A higher quantum yield signifies that a greater number of molecules are "uncaged" or released for a given amount of light, making the process more efficient and minimizing potential photodamage to biological samples. This comparison focuses on 3-nitrobenzyl derivatives, a widely utilized class of PPGs in chemistry and biology.
Quantum Yield Comparison of 3-Nitrobenzyl Photolabile Protecting Groups
The quantum yield of 3-nitrobenzyl PPGs is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the leaving group, the irradiation wavelength, and the solvent. The following table summarizes the quantum yields for a selection of 3-nitrobenzyl derivatives under various experimental conditions.
| Photolabile Protecting Group | Leaving Group (R) | Irradiation Wavelength (λ) | Solvent | Quantum Yield (Φ) | Reference |
| 3-Nitrobenzyl | CH3CO2 | 254 nm | MeCN | 0.20 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | sugar-O | 364 nm | Buffer, pH 7 | 0.62 | [1] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 365 nm | MeOH | 0.41 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Et3N | 305 nm | Et3N | 0.16 | [1] |
| 2,6-Dinitrobenzyl | Carbonate | 365 nm | - | 0.12 | [2] |
| 2-Nitrobenzyl | Carbonate | 365 nm | - | 0.033 | [2] |
Experimental Protocols
The determination of the quantum yield of a photolabile protecting group is a critical step in its characterization. The following provides a detailed methodology for a typical quantum yield determination experiment using chemical actinometry.
Protocol: Determination of Quantum Yield using Potassium Ferrioxalate (B100866) Actinometry
This protocol outlines the steps to measure the photon flux of the light source using the well-established potassium ferrioxalate actinometer, which is then used to calculate the quantum yield of the photolabile protecting group of interest.
Materials:
-
Photoreactor or a stable light source with a specific wavelength output (e.g., 365 nm LED)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Potassium ferrioxalate solution (actinometer)
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
Solution of the 3-nitrobenzyl compound to be tested
-
Appropriate solvent for the test compound
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room or under red light.
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the potassium ferrioxalate solution.
-
Irradiate the solution in the photoreactor for a precisely measured time. The irradiation time should be chosen to ensure a measurable conversion without depleting the reactant significantly.
-
During irradiation, the Fe(III) in the ferrioxalate complex is reduced to Fe(II).
-
-
Analysis of the Actinometer:
-
After irradiation, take an aliquot of the solution and add a solution of 1,10-phenanthroline and a sodium acetate buffer.
-
The 1,10-phenanthroline forms a colored complex with the Fe(II) ions produced.
-
Measure the absorbance of this complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.
-
The amount of Fe(II) formed can be calculated using the Beer-Lambert law, which is directly proportional to the number of photons absorbed by the actinometer solution.
-
-
Calculation of Photon Flux: The photon flux (moles of photons per unit time) of the light source can be calculated from the amount of Fe(II) formed, the irradiation time, and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Irradiation of the 3-Nitrobenzyl Compound:
-
Prepare a solution of the 3-nitrobenzyl compound of interest with a known concentration in a suitable solvent. The absorbance of the solution at the irradiation wavelength should be measured.
-
Irradiate this solution under the exact same conditions (light source, geometry, volume) as the actinometer for a known period.
-
-
Analysis of the Photoreaction:
-
Monitor the progress of the photoreaction by a suitable analytical method, such as UV-Vis spectroscopy (by observing the disappearance of the starting material or the appearance of a product) or chromatography (HPLC, GC).
-
Determine the number of moles of the photolabile protecting group that has reacted.
-
-
Calculation of the Quantum Yield: The quantum yield (Φ) of the 3-nitrobenzyl compound is calculated using the following formula:
Φ = (moles of reacted compound) / (moles of photons absorbed by the compound)
The moles of photons absorbed by the compound can be determined from the photon flux of the light source and the fraction of light absorbed by the sample.
Photolysis Mechanism of 3-Nitrobenzyl Protecting Groups
The photolysis of o-nitrobenzyl compounds, a class to which 3-nitrobenzyl belongs, generally proceeds through a Norrish Type II reaction mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected molecule and form a nitrosobenzaldehyde byproduct.
Caption: Photolysis mechanism of a 3-nitrobenzyl protecting group.
This guide provides a foundational understanding of the comparative performance of 3-nitrobenzyl photolabile protecting groups. For specific applications, it is crucial to consider the interplay of all experimental parameters to optimize the uncaging efficiency and achieve the desired biological or chemical outcome.
References
Benchmarking 3-Nitrobenzyl Chloride: A Comparative Guide to Alkylating Agent Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and biological activity. This guide provides an objective comparison of 3-Nitrobenzyl chloride against other common alkylating agents, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce an alkyl group into a nucleophilic substrate.[1] This fundamental reaction is pivotal in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). In medicinal chemistry, alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by alkylating DNA, which can lead to cell cycle arrest and apoptosis.[2]
The reactivity of an alkylating agent is primarily governed by its chemical structure, particularly the nature of the leaving group and the stability of the carbocation or transition state formed during the reaction. Alkylation reactions typically proceed through one of two primary mechanisms: the unimolecular nucleophilic substitution (S(_N)1) or the bimolecular nucleophilic substitution (S(_N)2).[3]
-
S(_N)1 Mechanism: This is a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the alkylating agent and is favored by substrates that form stable carbocations and by polar protic solvents.[3]
-
S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. The reaction rate depends on the concentration of both the alkylating agent and the nucleophile and is favored by sterically unhindered substrates and polar aprotic solvents.[3]
Benzyl (B1604629) halides, including this compound, are of particular interest due to the resonance stabilization of the benzylic carbocation, which can facilitate both S(_N)1 and S(_N)2 pathways depending on the reaction conditions and the substituents on the aromatic ring.[4]
Comparative Analysis of this compound
The reactivity of substituted benzyl chlorides is significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group in this compound, and electron-donating groups can have profound effects on the rate of nucleophilic substitution reactions.
To provide a quantitative benchmark, the following table summarizes the first-order rate constants (k(_{solv})) for the solvolysis of this compound and a selection of other substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for assessing the intrinsic reactivity of alkylating agents.
| Alkylating Agent | Substituent | Position | First-Order Rate Constant (k({solv}), s
| Relative Rate (to Benzyl Chloride) |
| This compound | -NO({2}) | meta | 1.3 x 10
| 0.012 |
| Benzyl chloride | -H | - | 1.1 x 10
| 1 |
| 4-Nitrobenzyl chloride | -NO({2}) | para | 5.5 x 10
| 0.05 |
| 4-Methylbenzyl chloride | -CH({3}) | para | 1.8 x 10
| 164 |
| 4-Methoxybenzyl chloride | -OCH({3}) | para | 2.2 | 200,000 |
| 3,4-Dinitrobenzyl chloride | -NO(_{2}) | meta, para | 1.1 x 10
| 0.001 |
Key Observations:
-
Electron-Withdrawing Groups Decrease Reactivity: The presence of a nitro group, an electron-withdrawing group, significantly decreases the rate of solvolysis compared to the unsubstituted benzyl chloride. This is because the nitro group destabilizes the developing positive charge on the benzylic carbon in the transition state of both S(_N)1 and S(_N)2 reactions.
-
Positional Isomer Effects: this compound is approximately 4.2 times less reactive than its para-isomer, 4-Nitrobenzyl chloride. This difference can be attributed to the stronger electron-withdrawing inductive and resonance effects of the nitro group from the para position compared to the meta position.
-
Electron-Donating Groups Increase Reactivity: Conversely, electron-donating groups like methyl (-CH({3})) and methoxy (B1213986) (-OCH({3})) dramatically increase the solvolysis rate. The methoxy group, in particular, provides substantial resonance stabilization to the carbocation intermediate, leading to a rate that is orders of magnitude faster than benzyl chloride.
-
Cumulative Effects: The presence of two nitro groups in 3,4-Dinitrobenzyl chloride leads to a further and significant reduction in reactivity, highlighting the additive nature of substituent effects.
Experimental Protocols
To facilitate reproducible research and direct comparison of alkylating agents, detailed experimental protocols are provided below.
Protocol 1: Determination of Solvolysis Kinetics
This protocol outlines a general procedure for determining the first-order rate constant of solvolysis for a benzyl chloride derivative using a conductometric method. The reaction produces hydrochloric acid, and the rate of its formation can be monitored by the change in conductivity of the solution.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent mixture (e.g., 20% acetonitrile in water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Solvent Mixture: Accurately prepare the desired solvent mixture (e.g., 20% acetonitrile in deionized water v/v).
-
Thermostat the System: Place a jacketed reaction vessel containing a known volume of the solvent mixture in the constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Prepare the Substrate Stock Solution: Prepare a concentrated stock solution of the benzyl chloride derivative in a non-nucleophilic, water-miscible solvent like acetone (B3395972).
-
Initiate the Reaction: Calibrate the conductivity meter. Start the magnetic stirrer in the reaction vessel. Inject a small, known volume of the benzyl chloride stock solution into the solvent mixture to achieve the desired final concentration (typically in the millimolar range). Start the timer immediately upon injection.
-
Monitor Conductivity: Record the conductivity of the solution at regular time intervals. The frequency of data collection should be adjusted based on the expected reaction rate.
-
Determine the Infinity Point: After the reaction has gone to completion (typically after 10-12 half-lives), record the final, stable conductivity reading (G(_{\infty})).
-
Data Analysis: The first-order rate constant (k) can be determined from the slope of a plot of ln(G({\infty}) - G({t})) versus time (t), where G({t}) is the conductivity at time t. The relationship is given by the equation: ln(G({\infty}) - G({t})) = -kt + ln(G({\infty}) - G({0})), where G({0}) is the initial conductivity.
Protocol 2: 4-(p-Nitrobenzyl)pyridine (NBP) Assay for Alkylating Potential
The NBP assay is a colorimetric method used to assess the alkylating potential of a compound. NBP reacts with alkylating agents to form a colored product, and the intensity of the color is proportional to the extent of alkylation.
Materials:
-
Alkylating agents to be tested (e.g., this compound, Benzyl chloride)
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Suitable solvent (e.g., acetone or methanol)
-
Base (e.g., triethylamine (B128534) or sodium hydroxide (B78521) solution)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the alkylating agents to be tested at a known concentration in the chosen solvent.
-
Prepare a stock solution of NBP in the same solvent.
-
-
Reaction Setup:
-
In a series of test tubes or cuvettes, add a known volume of the NBP solution.
-
Add a known volume of the alkylating agent solution to each tube. Include a blank control containing only NBP and solvent.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-2 hours).
-
-
Color Development:
-
After incubation, add a specific volume of the base to each tube to develop the color. The base deprotonates the alkylated NBP, leading to a colored species.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm) using the UV-Vis spectrophotometer. Use the blank control to zero the instrument.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the alkylating potential of the tested compounds under the given conditions. A higher absorbance indicates a greater extent of alkylation.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The experimental data clearly demonstrates that this compound is a significantly less reactive alkylating agent than unsubstituted benzyl chloride and its electron-donating group-substituted counterparts. The position of the nitro group also plays a crucial role, with the meta-substituted isomer being less reactive than the para-substituted one. This reduced reactivity can be advantageous in scenarios requiring milder reaction conditions or greater selectivity.
For researchers and drug development professionals, this comparative guide provides a quantitative basis for selecting the most appropriate benzyl chloride derivative for a given synthetic or biological application. The provided experimental protocols offer a starting point for in-house evaluation and comparison of these and other alkylating agents. A thorough understanding of the structure-activity relationships of these compounds is essential for the rational design of new molecules and the optimization of synthetic routes.
References
A Researcher's Guide to Purity Analysis of Synthesized 3-Nitrobenzyl Compounds: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized intermediates like 3-nitrobenzyl compounds is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact reaction yields, downstream product profiles, and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 3-nitrobenzyl compounds. This comparison is supported by detailed experimental protocols and representative performance data to aid in the selection of the most appropriate analytical strategy.
The Critical Role of Purity in Synthesis and Drug Development
3-Nitrobenzyl compounds, such as 3-nitrobenzyl alcohol, 3-nitrobenzyl bromide, and 3-nitrobenzaldehyde, are versatile intermediates in organic synthesis. The nitration of the benzene (B151609) ring, a key step in their synthesis, can often lead to the formation of isomeric byproducts (e.g., 2-nitro and 4-nitro isomers) and unreacted starting materials. Subsequent functional group transformations can introduce additional impurities. Therefore, robust analytical methods are essential to quantify the purity of the target compound and to identify and quantify any process-related impurities or degradation products.
In-Depth Comparison of Analytical Methodologies
The choice of an analytical technique for purity determination is contingent on the physicochemical properties of the 3-nitrobenzyl compound, the nature of potential impurities, the required sensitivity, and the analytical objective (e.g., routine quality control vs. in-depth impurity profiling).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the specific and sensitive detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for identifying residual solvents and volatile byproducts in synthesized 3-nitrobenzyl compounds.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse for Purity and Impurity Profiling
HPLC is a highly versatile and robust technique for the purity assessment of a wide range of organic compounds, including those that are non-volatile or thermally labile.[1] For 3-nitrobenzyl compounds, reversed-phase HPLC with UV detection is a commonly employed method for routine purity analysis and the separation of non-volatile impurities and isomers.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assignment
qNMR spectroscopy has emerged as a primary analytical method for the accurate determination of compound purity without the need for a specific reference standard of the analyte.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a direct and highly accurate measurement of purity.[3]
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of 3-nitrobenzyl compounds. The presented data is a synthesis of literature values for similar aromatic nitro compounds and should be considered representative. Method-specific validation is crucial for precise figures.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection.[4] | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Absorption of radiofrequency by atomic nuclei in a strong magnetic field.[4] |
| Applicability | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, volatile byproducts).[5] May require derivatization for less volatile compounds. | Well-suited for non-volatile and thermally labile compounds, including isomeric impurities.[5] | Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation. |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range (e.g., 0.2 - 10 ng/mL).[6] | Typically in the low ppm range (e.g., 0.1 - 1 µg/mL). | Generally in the range of 0.1% (w/w) for impurity quantification. |
| Limit of Quantification (LOQ) | Typically in the ppm range (e.g., 0.5 - 30 ng/mL).[4][6] | Typically in the ppm range (e.g., 0.5 - 5 µg/mL). | Approximately 0.3% (w/w). |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable in the same way; based on direct signal proportionality. |
| Precision (RSD%) | < 5% | < 2% | < 1% |
| Key Advantages | High specificity and excellent for impurity identification through mass spectral libraries.[7] | Robust, widely available, and suitable for a broad range of compounds and impurities.[8] | Primary method requiring no specific reference standard for the analyte. Non-destructive.[2][3] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds without derivatization. | May have co-elution issues with complex mixtures. Response factors can vary between compounds. | Lower sensitivity compared to chromatographic methods. More complex data interpretation. |
Experimental Protocols
Detailed methodologies for the purity analysis of 3-nitrobenzyl compounds using GC-MS, HPLC, and qNMR are provided below. These protocols serve as a starting point and may require optimization for specific compounds and impurity profiles.
GC-MS Protocol for Purity Analysis of 3-Nitrobenzyl Alcohol
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in a synthesized 3-nitrobenzyl alcohol sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Dichloromethane (DCM), HPLC grade.
-
3-Nitrobenzyl alcohol sample.
-
Internal standard (IS), e.g., 4-nitrotoluene.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the 3-nitrobenzyl alcohol sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. If using an internal standard, add a known concentration of the IS to the sample solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify the main peak corresponding to 3-nitrobenzyl alcohol and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the area percent of the main peak relative to the total peak area, or by using the internal standard method for more accurate quantification.
HPLC Protocol for Purity Analysis of 3-Nitrobenzyl Bromide
This reversed-phase HPLC method is suitable for determining the purity of 3-nitrobenzyl bromide and separating it from potential non-volatile impurities and isomers.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid, analytical grade.
-
3-Nitrobenzyl bromide sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Accurately weigh about 10 mg of the 3-nitrobenzyl bromide sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B
-
-
-
Data Analysis: Determine the purity of the 3-nitrobenzyl bromide by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
qNMR Protocol for Absolute Purity Determination of a 3-Nitrobenzyl Compound
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of a synthesized 3-nitrobenzyl compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have at least one resonance that is well-resolved from the analyte signals.
-
3-Nitrobenzyl compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3-nitrobenzyl compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the 3-nitrobenzyl compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Visualizing the Workflow and Logic
To better illustrate the experimental workflows and the decision-making process, the following diagrams are provided.
Conclusion: An Integrated Approach to Purity Analysis
-
GC-MS is the preferred method for the identification and quantification of volatile impurities, such as residual solvents.
-
HPLC is a robust and versatile technique for routine purity assessment and the analysis of non-volatile and isomeric impurities.
-
qNMR serves as an invaluable primary method for absolute purity determination without the need for a specific reference standard, providing a high degree of accuracy.
For a comprehensive and robust purity assessment, an orthogonal approach, combining a chromatographic separation technique like HPLC or GC-MS with an absolute method like qNMR, is highly recommended. This integrated strategy provides the highest level of confidence in the purity of synthesized 3-nitrobenzyl compounds, ensuring the quality and reliability of subsequent research and development activities.
References
A Comparative Analysis of Deprotection Methods for 3-Nitrobenzyl Ethers
The 3-nitrobenzyl ether is a versatile protecting group for alcohols, valued for its stability under a range of chemical conditions and the availability of multiple deprotection strategies. The electron-withdrawing nature of the nitro group influences the reactivity of the benzyl (B1604629) group, allowing for specific cleavage methods. This guide provides a comparative study of the most common deprotection methods for 3-nitrobenzyl ethers, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic needs.
Comparison of Deprotection Methods
The choice of deprotection method for a 3-nitrobenzyl ether is contingent on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired final product (i.e., whether the nitro group should be retained or transformed). The following table summarizes the key features of four common deprotection methods.
| Method | Reagents & Conditions | Substrate Scope | Advantages | Limitations |
| Alkaline Hydrolysis | 20% aq. NaOH, Methanol (B129727), 75 °C | Effective for ortho- and para-nitrobenzyl ethers.[1] meta-Nitrobenzyl ethers are unreactive.[1] | Mild, efficient, and chemoselective.[1] Compatible with various functional groups including free hydroxyls, silyl (B83357) ethers, and Boc groups.[1] | Requires elevated temperatures. Not suitable for base-sensitive substrates. Ineffective for the meta isomer.[1] |
| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., THF, EtOH) | Broadly applicable to benzyl ethers. | High-yielding and clean reactions. The catalyst is reusable. | Concomitant reduction of the nitro group to an amino group.[2] May affect other reducible functional groups (e.g., alkenes, alkynes). |
| Photolytic Cleavage | UV light (e.g., 365 nm), Solvent (e.g., aq. solutions) | Primarily used for ortho-nitrobenzyl ethers.[3][4] | Extremely mild and orthogonal to most chemical reagents. Can be performed in aqueous and biological systems.[4] | Requires specialized photochemical equipment. The reaction quantum yields can be variable.[5] |
| Reductive Cleavage | Sodium Dithionite (B78146) (Na₂S₂O₄), Water/Organic co-solvent | Applicable to aromatic nitro compounds.[6][7] | Mild, metal-free reduction.[6] Highly chemoselective for the nitro group.[6] | The primary product is the corresponding aminobenzyl alcohol. Requires aqueous conditions. |
Experimental Protocols
Alkaline Hydrolysis of a p-Nitrobenzyl Ether
This protocol is adapted from a procedure reported for the cleavage of o- and p-nitrobenzyl groups.[1]
Procedure:
-
To a solution of the p-nitrobenzyl protected substrate (1.0 equiv) in methanol, add an equal volume of 20% aqueous sodium hydroxide.
-
Stir the reaction mixture at 75 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the deprotected alcohol.
Catalytic Hydrogenation of a 3-Nitrobenzyl Ether
This is a general procedure for the hydrogenolysis of benzyl ethers and reduction of nitroarenes.
Procedure:
-
Dissolve the 3-nitrobenzyl protected substrate in a suitable solvent (e.g., tetrahydrofuran, ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1 atm or higher).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which will contain an aminobenzyl alcohol moiety.
Photolytic Cleavage of an o-Nitrobenzyl Ether
This protocol is based on the general principles of photochemical deprotection of o-nitrobenzyl ethers.[4]
Procedure:
-
Dissolve the o-nitrobenzyl protected substrate in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to select for wavelengths >300 nm, or a 365 nm LED) at room temperature.
-
Monitor the reaction by HPLC or TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected alcohol.
Reductive Cleavage using Sodium Dithionite
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[6]
Procedure:
-
Dissolve the 3-nitrobenzyl ether in a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Add sodium dithionite (typically 2-4 equivalents) in portions to the stirred solution at room temperature.
-
The reaction is often exothermic and the temperature should be monitored.
-
Stir the reaction until the starting material is consumed (TLC analysis).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate to give the crude product, which is the corresponding aminobenzyl alcohol. Further purification can be done by chromatography.
Mechanistic Pathways
The deprotection of 3-nitrobenzyl ethers proceeds through distinct mechanisms depending on the chosen method.
Caption: Mechanistic pathways for the deprotection of 3-nitrobenzyl ethers.
The alkaline hydrolysis is proposed to proceed via an oxidation at the benzylic position, facilitated by dissolved oxygen.[1] Catalytic hydrogenation involves the reduction of the nitro group to an amine, followed by hydrogenolysis of the C-O bond. Photolytic cleavage of o-nitrobenzyl ethers is a well-studied process that occurs through a Norrish type II-like intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the protected alcohol and o-nitrosobenzaldehyde.[8] Reductive cleavage with sodium dithionite involves the reduction of the nitro group to an amine, which can then be cleaved under different conditions, or may in some cases facilitate spontaneous cleavage.[6]
Experimental Workflow
The general workflow for the deprotection and analysis of 3-nitrobenzyl ethers is outlined below.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles [agris.fao.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 3-Nitrobenzyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 3-nitrobenzyl chloride (CAS No. 619-23-8) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of this compound, emphasizing operational planning and adherence to safety protocols.
Disclaimer: This document provides guidance based on publicly available safety data sheets and general principles for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, regional, and national regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) and ensure that emergency equipment is accessible. This compound is a corrosive solid that causes severe skin burns and eye damage.[1] Contact with water or moisture can liberate toxic gas.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2][3]
-
Skin Protection: A lab coat or a chemical-resistant apron is required to protect against skin contact.[1][3]
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][3] For situations where dust may be generated, a dust mask (type N95 or equivalent) is recommended.
Emergency Preparedness:
-
An eyewash station and a safety shower must be readily accessible.[4]
-
A spill kit appropriate for corrosive and halogenated organic solids should be available.[3]
II. Quantitative Data and Hazard Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| Chemical Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Solid |
| Melting Point | 43-47 °C |
| Boiling Point | 85-87 °C at 5 mmHg |
| Flash Point | 110 °C (230 °F) - closed cup |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Storage Class Code | 8A - Combustible corrosive hazardous materials. |
| Incompatibilities | Bases, Alcohols, Amines, Oxidizing agents, Moisture.[1] |
| Hazardous Decomposition | Upon combustion or reaction with water, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Phosgene, and Hydrogen chloride gas.[1][5] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][6] The following steps outline the general procedure for preparing the waste for collection.
Experimental Protocol: Waste Collection and Packaging
-
Designation as Hazardous Waste: As a chlorinated organic compound, this compound is classified as a halogenated organic hazardous waste.[7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1][8]
-
Waste Segregation:
-
Use of Appropriate Containers:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[3] Polyethylene containers are often recommended for halogenated solvent wastes.[9]
-
Ensure the container is in good condition, free from cracks or damage, and is kept tightly closed to prevent the release of vapors and exposure to moisture.[1][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any other components mixed with it, including approximate percentages.[10]
-
Include the appropriate hazard pictograms (e.g., corrosive).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[3]
-
Complete all necessary hazardous waste disposal forms as required by your institution.[3] Final disposal will likely be through high-temperature incineration at a regulated facility.[7]
-
Note on Neutralization: While some procedures for similar compounds suggest slow addition to a cooled, weak basic solution (like sodium bicarbonate) for neutralization, this is not explicitly recommended for this compound in the available safety data sheets.[3] Such a reaction can be exothermic and produce toxic gases. Do not attempt chemical neutralization without explicit approval and a validated protocol from your institution's EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aozunasia.com [aozunasia.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrobenzyl Chloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Nitrobenzyl chloride, a chemical requiring careful management. From personal protective equipment to disposal plans, these procedural steps will help ensure the well-being of your team and the integrity of your research.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
When handling this compound, a comprehensive array of personal protective equipment is non-negotiable. The following table summarizes the required PPE for various body parts, compiled from multiple safety data sheets.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended.[2] Inspect gloves before use and change them regularly (every 30-60 minutes) or immediately if contaminated or damaged.[3] |
| Body | Lab coat or chemical-resistant apron/suit | Gowns should have closed fronts, long sleeves, and tight-fitting cuffs.[3] For significant exposure risks, a full chemical-resistant suit is necessary.[4] |
| Respiratory | Full-face respirator with acid gas/organic vapor cartridges or a NIOSH/MSHA approved respirator | Use in a well-ventilated chemical fume hood.[1][4] An N95 or N100 particle mask may be sufficient for some activities, but a chemical cartridge-type respirator is required for large spills.[3] |
Engineering Controls:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Operational Plan: From Handling to Disposal
A systematic approach is crucial for managing this compound safely throughout its lifecycle in the laboratory.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly.
-
Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid creating dust.[5]
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly assembled to prevent leaks or spills.
-
Post-Handling: After use, thoroughly wash hands and any exposed skin.[5] Decontaminate the work area.
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[1][5] The storage area should be designated for corrosive materials.[5]
Spill Management:
In the event of a spill, evacuate the area and increase ventilation. For small spills, dampen the solid material with acetone (B3395972) and transfer it to a suitable container for disposal.[6] For larger spills, isolate the area for at least 50 meters in all directions.[6] Do not allow the spill to come into contact with water, as it can liberate toxic gas.[5]
Disposal Plan:
This compound and its containers must be disposed of as hazardous waste.[5][7]
-
Waste Collection: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Containment: Ensure the waste container is tightly sealed. For transport to a central waste accumulation area, use a secondary container.[2]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2] Do not empty into drains.[8]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[5][9] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5][9] |
Quantitative Data Summary
The following table presents key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 619-23-8 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [1] |
| Appearance | Light yellow to tan crystals[10] |
| Melting Point | 43-47°C[11] |
| Boiling Point | 85-87°C at 5 mm Hg[11] |
| Flash Point | 110°C (closed cup)[12] |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. aozunasia.com [aozunasia.com]
- 5. fishersci.com [fishersci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. carlroth.com [carlroth.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound [chembk.com]
- 12. 3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
